2'-Deoxy-L-guanosine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
22837-44-1 |
|---|---|
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
2-amino-9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
YKBGVTZYEHREMT-SRQIZXRXSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Advent of a Mirror Image: The Discovery and Early Synthesis of 2'-Deoxy-L-guanosine
A pivotal moment in nucleoside chemistry, the first synthesis of 2'-Deoxy-L-guanosine, the unnatural enantiomer of the natural building block of DNA, was reported in 1970 by M. J. Robins, T. A. Khwaja, and R. K. Robins. This pioneering work, detailed in the Journal of Organic Chemistry, laid the groundwork for the exploration of L-nucleosides as potential therapeutic agents, a field that would later yield significant advances in antiviral and anticancer drug development.
The discovery of this compound was not an isolated event but rather a logical progression in the burgeoning field of nucleoside chemistry. Following the elucidation of the double helical structure of DNA, scientists began to synthesize a vast array of nucleoside analogs to probe the intricacies of biological processes and to develop novel therapeutic agents. The synthesis of the L-enantiomers, the mirror images of the naturally occurring D-nucleosides, was a key area of this exploration. The initial synthesis of an L-nucleoside by Smejkal and Sorm in 1964 opened the door to this new class of compounds. The later discovery of the potent antiviral activity of the L-nucleoside Lamivudine (3TC) against HIV and HBV provided a major impetus for the investigation of other L-nucleoside analogs, including this compound.
The First Synthesis: A Detailed Look at the Robins, Khwaja, and Robins Method
The seminal 1970 paper by Robins and his colleagues described a multi-step chemical synthesis starting from L-arabinose, a readily available L-sugar. The key challenge was the stereospecific construction of the glycosidic bond between the L-2-deoxyribose sugar and the guanine base to yield the desired β-anomer.
Experimental Protocol: Synthesis of this compound
The following is a detailed description of the experimental protocol adapted from the 1970 publication by Robins, Khwaja, and Robins.
Step 1: Preparation of Methyl 3,5-di-O-p-toluoyl-L-erythro-pentofuranoside (2)
L-Arabinose was first converted to its methyl glycoside, which was then selectively protected at the 3- and 5-hydroxyl groups with p-toluoyl chloride. This step was crucial for directing the subsequent reactions to the desired positions on the sugar ring.
Step 2: Conversion to Methyl 2-Deoxy-3,5-di-O-p-toluoyl-L-erythro-pentofuranoside (3)
The 2-hydroxyl group of the protected methyl L-arabinoside was removed. This deoxygenation step is a critical transformation to convert the arabinose derivative into a 2-deoxyribose derivative.
Step 3: Glycosidic Bond Formation with 2-Amino-6-chloropurine
The protected 2-deoxy-L-ribose derivative was then coupled with 2-amino-6-chloropurine. This reaction, known as a glycosylation, forms the crucial bond between the sugar and the purine base. The use of 2-amino-6-chloropurine was a strategic choice, as the chloro group could be later converted to the hydroxyl group found in guanine.
Step 4: Conversion to the Guanosine Derivative
The 6-chloro group of the newly formed nucleoside was hydrolyzed to a hydroxyl group, yielding the protected this compound derivative.
Step 5: Deprotection to Yield this compound (4)
Finally, the p-toluoyl protecting groups on the sugar moiety were removed by treatment with a base, such as sodium methoxide in methanol, to afford the final product, this compound.
Quantitative Data from the Original Synthesis
The following table summarizes the key quantitative data reported by Robins, Khwaja, and Robins in their 1970 paper.
| Compound | Molecular Formula | Melting Point (°C) | Optical Rotation ([α]D) | UV Absorption (λmax, nm) (Solvent) |
| This compound | C₁₀H₁₃N₅O₄ | >300 (decomposes) | +48.5° (c 0.5, H₂O) | 253 (pH 7) |
Characterization of a Novel Molecule
The identity and purity of the newly synthesized this compound were confirmed through a combination of analytical techniques, including elemental analysis, melting point determination, optical rotation, and ultraviolet (UV) and nuclear magnetic resonance (NMR) spectroscopy. The positive specific rotation confirmed the L-configuration of the sugar moiety, distinguishing it from its natural D-enantiomer. The UV absorption spectrum was consistent with that of a guanosine derivative.
Early Biological Evaluation and Proposed Mechanism of Action
While the 1970 paper focused primarily on the chemical synthesis of this compound, the authors alluded to the potential biological significance of L-nucleosides. It was hypothesized that these unnatural enantiomers could act as antimetabolites, interfering with the synthesis of DNA and RNA, or as inhibitors of key enzymes involved in nucleic acid metabolism.
Subsequent, though not immediate, studies by other research groups began to explore the biological activities of L-deoxyribonucleosides. The prevailing hypothesis for their mechanism of action was that they could be phosphorylated by cellular kinases to their triphosphate forms. These triphosphates could then act as chain terminators during DNA synthesis by viral or cellular DNA polymerases. Because of their unnatural L-configuration, once incorporated into a growing DNA chain, they would prevent the addition of the next nucleotide, thus halting replication.
The initial discovery of this compound did not include detailed signaling pathway diagrams as our modern understanding of these processes was not yet developed. The logical relationship of its proposed mechanism of action, however, can be visualized as a straightforward pathway of metabolic activation and subsequent inhibition of DNA synthesis.
Figure 1. Proposed metabolic activation and mechanism of action of this compound.
Conclusion
The first synthesis of this compound by Robins, Khwaja, and Robins was a landmark achievement in nucleoside chemistry. It not only demonstrated the feasibility of preparing the unnatural enantiomer of a key DNA building block but also opened up a new avenue for the development of therapeutic agents. While the initial biological studies were limited, this pioneering work paved the way for the extensive investigation of L-nucleosides, which have since become an important class of antiviral and anticancer drugs. The story of this compound's discovery is a testament to the power of fundamental chemical synthesis in driving biological and medical innovation.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Early Synthesis Methods for L-Nucleosides
L-nucleosides, the enantiomers of naturally occurring D-nucleosides, have garnered significant attention in medicinal chemistry for their potent antiviral and anticancer properties. Their unnatural stereochemistry often renders them resistant to degradation by metabolic enzymes while allowing them to interact with viral or cancer-specific enzymes. This guide provides a detailed overview of the foundational chemical and chemoenzymatic methods developed for the synthesis of these crucial compounds, with a focus on the pioneering strategies that paved the way for modern advancements.
Core Synthetic Challenges and Strategies
The primary challenge in L-nucleoside synthesis has always been the stereocontrolled construction of the L-sugar moiety and its subsequent coupling to a nucleobase. Early approaches can be broadly categorized into two main strategies: the use of a chiral pool of L-sugars or the stereochemical inversion of abundant D-sugars.
A novel approach involves the cyclization of acyclic precursors. This strategy addresses key challenges in L-nucleoside analogue synthesis, particularly the formation of the L-configuration and the creation of a 1',2'-cis stereochemical arrangement between the nucleobase and the C2'-substituent.[1] By starting with an acyclic precursor that already contains the nucleobase, a kinetically controlled cyclization can be used to create sterically hindered molecules.[1]
Synthesis of the L-Sugar Moiety
Inversion of D-Sugar Precursors
Given the high cost and limited availability of L-sugars, early and practical synthesis routes focused on the stereochemical inversion of readily available D-sugars like D-ribose or D-fructose.
A notable method involves a unique radical reaction known as carbonyl translocation.[2][3][4] This process not only inverts the sugar's configuration from D- to L-form but also achieves deoxygenation at the C(2) position in a single step, making it a highly practical route for converting a D-sugar into a 2-deoxy-L-sugar.[2][3][4]
Experimental Protocol: Carbonyl Translocation for 2-Deoxy-L-Ribose Synthesis [3][4]
-
Starting Material: An acyclic precursor is synthesized from inexpensive D-ribose.[3][4]
-
Radical Reaction: The D-form carbohydrate precursor is subjected to radical reaction conditions. This key step simultaneously inverts the stereochemistry to the L-form and deoxygenates the C(2) position.[3][4]
-
Derivatization for Confirmation: To identify and confirm the structure of the product, the reaction mixture is treated with 1,3-propanedithiol, followed by benzoylation, to afford a dithioacetal derivative.[3][4]
-
Cyclization: The resulting diethyl thioacetal derivative is selectively protected with a benzoyl group. An N-iodosuccinimide (NIS)-initiated cyclization reaction is then performed to yield the desired ethyl S-L-2-deoxyriboside, a key synthon for various L-deoxyribonucleosides.[3][4]
Synthesis from L-Arabinose
L-Arabinose has served as a starting material for 4'-thioribonucleosides. A key transformation involves a reductive ring-contraction reaction to form a 5-thiopentose, which then undergoes rearrangement to the desired 4-thioribose scaffold.[5]
Glycosylation: Coupling the L-Sugar and Nucleobase
Once the protected L-sugar is synthesized, the next critical step is the N-glycosylation, which couples the sugar to the heterocyclic nucleobase. Several classical methods have been adapted for the synthesis of L-nucleosides.
The Metal Salt Method
This early method involves the reaction of a metal salt of the heterocyclic base (e.g., silver or mercury salts) with a protected sugar halide.[6] While historically significant, this method has been largely superseded by newer, more efficient techniques.[6]
The Fusion Method
The fusion method involves heating the nucleobase directly with an acetyl-protected 1-acetoxyribose at high temperatures (e.g., 155 °C).[6] This method can produce nucleosides with yields of up to 70%, but the high temperatures can limit its applicability to sensitive substrates.[6]
The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
The Vorbrüggen reaction is one of the most widely employed methods for nucleoside synthesis due to its mild conditions and broad applicability.[6][7] It involves the reaction of a silylated heterocycle with a protected sugar acetate in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[6][7] This method is particularly effective for forming the desired β-nucleoside selectively when an acyl-protected ribose is used, due to neighboring group participation.[6] However, the stereoselective synthesis of 2'-deoxy-L-nucleosides is more challenging as this participation is not possible.[6]
Experimental Protocol: Vorbrüggen Glycosylation for L-Nucleoside Synthesis
-
Silylation of Nucleobase: The purine or pyrimidine base is silylated, typically by refluxing with hexamethyldisilazane (HMDS) and a catalyst like ammonium sulfate, to increase its nucleophilicity and solubility.
-
Coupling Reaction: The silylated base is dissolved in an anhydrous solvent (e.g., acetonitrile or dichloroethane). The protected L-sugar acetate (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose) is added.
-
Lewis Acid Addition: The mixture is cooled, and a Lewis acid (e.g., TMSOTf) is added dropwise. The reaction is stirred at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
-
Workup and Deprotection: The reaction is quenched (e.g., with aqueous sodium bicarbonate). The crude product is extracted and purified. The protecting groups on the sugar and base are then removed, typically using methanolic ammonia or sodium methoxide in methanol, to yield the final L-nucleoside.
Table 1: Comparison of Early Glycosylation Methods
| Method | Typical Conditions | Advantages | Limitations |
| Metal Salt | Metal salt of base + protected sugar halide[6] | Historical significance | Use of toxic heavy metals (Hg, Ag)[6] |
| Fusion | Base + protected 1-acetoxy sugar, ~155 °C[6] | Simple procedure | High temperature, potential for side products[6] |
| Vorbrüggen | Silylated base + protected sugar acetate + Lewis acid[6] | Mild conditions, high β-selectivity for ribosides[6] | Stereocontrol is difficult for 2'-deoxynucleosides[6] |
Early Enzymatic and Chemoenzymatic Approaches
Biocatalysis emerged as a powerful alternative to purely chemical methods, offering high regio- and stereoselectivity under mild conditions.[8][9] Nucleoside phosphorylases (NPs) have been particularly important.[8][10] These enzymes catalyze the reversible phosphorolysis of a nucleoside to a pentose-1-phosphate and a free nucleobase.[8] By using an L-sugar-1-phosphate or performing a "base-swapping" reaction (transglycosylation), L-nucleosides can be synthesized with high fidelity.[8][11]
Experimental Protocol: Enzymatic Synthesis using Nucleoside Phosphorylase [10]
-
Enzyme Preparation: Purine nucleoside phosphorylase (PNP) and/or pyrimidine nucleoside phosphorylase (PyNP) are expressed in a host organism like E. coli.[10] The intact cells can often be used directly as the catalyst.[10]
-
Reaction Mixture: A buffer solution (e.g., potassium phosphate, pH 7.0) is prepared containing the sugar donor (e.g., L-ribose-1-phosphate or a donor nucleoside) and the acceptor nucleobase.[10]
-
Biocatalysis: The recombinant bacterial cells are added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 50 °C) for a set period (e.g., 2 hours).[10]
-
Product Isolation: The reaction is terminated, and the cells are removed by centrifugation. The supernatant containing the product L-nucleoside is then purified using techniques like column chromatography.
Table 2: Quantitative Data for Enzymatic Nucleoside Synthesis
| Enzyme System | Substrates | Product | Conversion Yield | Reaction Conditions |
| Co-expressed PNP/PyNP in E. coli | 2,6-diaminopurine + Ribose-1-phosphate | 2,6-diaminopurine ribonucleoside | >90% | 30 mmol/L substrate, pH 7.5, 50 °C, 2 h[10] |
| Co-expressed PNP/PyNP in E. coli | 2,6-diaminopurine + Deoxyribose-1-phosphate | 2,6-diaminopurine deoxyribonucleoside | >90% | 30 mmol/L substrate, pH 7.5, 50 °C, 2 h[10] |
Visualized Workflows and Mechanisms
Caption: General workflows for early L-nucleoside synthesis.
Caption: Key steps of the Silyl-Hilbert-Johnson (Vorbrüggen) reaction.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotechnological and Biomedical Applications of Enzymes Involved in the Synthesis of Nucleosides and Nucleotides—2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-L-guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxy-L-guanosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-guanosine, a fundamental component of deoxyribonucleic acid (DNA). As a non-natural nucleoside analog, this compound and other L-nucleosides have garnered significant interest in the fields of medicinal chemistry and drug development. Their unnatural stereochemistry often imparts resistance to degradation by native enzymes, leading to improved pharmacokinetic profiles and novel biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its biological significance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action. While specific experimental data for the L-isomer can be limited, the following tables summarize available information. Data that is not explicitly specified for the L-isomer but is reported for "2'-deoxyguanosine" is included for reference and should be interpreted with caution.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22837-44-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃N₅O₄ | [1][2][3] |
| Molecular Weight | 267.24 g/mol | [1][4] |
| Appearance | White crystalline powder | [4][5] |
| Storage Temperature | <-15°C | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Slightly soluble | [4][5] |
| DMSO | Soluble | [4] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [4] |
Table 3: Spectroscopic Data for 2'-Deoxyguanosine (Isomer not always specified)
| Technique | Data | Source |
| UV λmax (pH 1) | 255 nm | [4] |
| ¹H NMR (DMSO-d₆, ppm) | δ 10.7 (s, 1H), 7.95 (s, 1H), 6.50 (s, 2H), 6.14 (t, 1H), 5.31 (d, 1H), 4.99 (t, 1H), 4.36 (m, 1H), 3.83 (m, 1H), 3.55 (m, 2H), 2.53 (m, 1H), 2.22 (m, 1H) | [6] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 156.8, 153.7, 151.1, 135.6, 116.7, 87.8, 82.8, 70.7, 61.7, 39.3 | [7] |
Experimental Protocols
Enantioselective Synthesis of L-Deoxyribonucleosides (General Approach)
The synthesis of L-deoxyribonucleosides, including this compound, is a key challenge in medicinal chemistry. A general strategy involves the use of a chiral starting material or an asymmetric synthesis step to establish the desired L-configuration of the deoxyribose sugar. One common approach starts from a readily available L-sugar or a derivative.
Workflow for a General Enantioselective Synthesis:
General synthetic workflow for L-deoxyribonucleosides.
Key Steps:
-
Starting Material: An appropriate L-sugar derivative is chosen as the chiral precursor.
-
Protection: The hydroxyl groups of the sugar are protected with suitable protecting groups (e.g., silyl ethers, acetals) to prevent unwanted side reactions.
-
Activation: A leaving group (e.g., a halide or an activated ester) is introduced at the anomeric carbon (C1) to facilitate the subsequent glycosylation reaction.
-
Glycosylation: The activated sugar is coupled with a protected guanine base under specific conditions to form the N-glycosidic bond with the desired stereochemistry.
-
Deprotection: All protecting groups are removed to yield the final product, this compound.
Chiral HPLC Separation of Deoxyguanosine Enantiomers
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating enantiomers.
General Protocol:
-
Column: A chiral column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamates), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed for normal-phase separations. For reversed-phase separations, a mixture of water or buffer and an organic modifier like acetonitrile or methanol is used.
-
Detection: UV detection is suitable for nucleosides, typically around their absorption maximum (e.g., 252-260 nm).
-
Optimization: The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the D- and L-enantiomers.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit antibiotic properties.[1][2][8][9] The proposed mechanism of action involves the inhibition of protein synthesis, which ultimately leads to cell death.[1][2][9] As an L-nucleoside, it is not recognized by the enzymes of the host organism in the same way as its natural D-counterpart. This can lead to a different metabolic fate and a distinct mode of action.
L-nucleoside analogs are a significant class of antiviral and anticancer agents.[9][10] Their therapeutic effect often stems from their ability to be anabolized to the triphosphate form and subsequently incorporated into nascent DNA or RNA chains by viral or cellular polymerases. This incorporation typically leads to chain termination, thereby halting replication.
The cellular uptake of nucleoside analogs is a critical step for their biological activity and is mediated by specific nucleoside transporters in the cell membrane.[11]
Generalized Mechanism of Action for Nucleoside Analogs:
General mechanism of action for nucleoside analog drugs.
This diagram illustrates the general pathway for the activation and action of nucleoside analogs. After uptake into the cell, the nucleoside is sequentially phosphorylated to its active triphosphate form, which can then interfere with nucleic acid synthesis.
Conclusion
This compound is a molecule of significant interest due to its potential as a therapeutic agent. While a complete physicochemical profile specific to the L-isomer is still being fully elucidated, the available data, combined with our understanding of L-nucleosides in general, provide a strong foundation for further research and development. This guide summarizes the current knowledge and provides a framework for researchers and drug development professionals working with this and related compounds. Further studies are warranted to fully characterize the properties and biological activities of this compound.
References
- 1. This compound | 22837-44-1 | ND05774 | Biosynth [biosynth.com]
- 2. This compound, 22837-44-1 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 5. 2'-deoxyguanosine [chembk.com]
- 6. apexbt.com [apexbt.com]
- 7. 2'-Deoxyguanosine(961-07-9) 13C NMR [m.chemicalbook.com]
- 8. alfa-chemclinix.com [alfa-chemclinix.com]
- 9. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Orthogonal World: A Technical Guide to the Biological Significance of L-DNA in Mirror-Image Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the chiral world of biology, life has exclusively selected D-deoxyribose as the sugar backbone for its genetic material. This homochirality, however, presents a significant hurdle for the therapeutic application of natural DNA and RNA, as these molecules are rapidly degraded by ubiquitous nucleases. Mirror-image biology offers a compelling solution by employing L-deoxyribonucleic acid (L-DNA), the synthetic enantiomer of natural D-DNA. L-DNA is a true mirror image of its natural counterpart, forming a left-handed double helix and possessing identical physical and chemical properties, with one crucial exception: it is orthogonal to the biological machinery of our D-chiral world. This inherent resistance to nuclease degradation makes L-DNA an exceptionally stable and promising platform for the development of novel therapeutics, diagnostics, and drug delivery systems. This technical guide provides a comprehensive overview of the biological significance of L-DNA, detailing its properties, the experimental methodologies used to harness its potential, and its applications in drug development, with a focus on quantitative data and detailed protocols.
The Fundamental Advantage: Nuclease Resistance
The primary biological significance of L-DNA lies in its profound resistance to enzymatic degradation. Nucleases, the enzymes responsible for cleaving the phosphodiester backbone of nucleic acids, have evolved to recognize the specific stereochemistry of D-sugars. Due to its mirror-image configuration, L-DNA is a poor substrate for these enzymes, leading to a dramatically extended half-life in biological fluids.[1]
While unmodified D-DNA oligonucleotides are degraded in human serum within minutes to an hour, L-DNA constructs demonstrate remarkable stability, with some studies showing no significant degradation over several days.[2][3] This enhanced stability is a critical attribute for therapeutic oligonucleotides, as it allows for sustained target engagement and reduced dosing frequency.
Quantitative Comparison of L-DNA and D-DNA Stability
The following table summarizes the comparative stability of L-DNA and D-DNA in the presence of nucleases.
| Oligonucleotide Type | Environment | Half-life | Reference |
| Unmodified D-DNA | Human Serum | ~1 hour | [3] |
| Unmodified D-RNA | Human Serum | Seconds | [3] |
| L-DNA Aptamer | Human Serum | > 7 days | [4] |
| L-RNA Aptamer | Human Serum | > 60 hours | [5] |
L-Aptamers (Spiegelmers): High-Affinity Recognition in a Mirror World
Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity.[6] While conventional D-aptamers suffer from the same stability issues as other D-nucleic acids, L-DNA and L-RNA aptamers, also known as Spiegelmers (from the German word for mirror), combine the benefits of high-affinity binding with exceptional biological stability.[5]
The generation of Spiegelmers is a testament to the principles of mirror-image biology. Since polymerases, the enzymes used to amplify nucleic acid libraries during selection, only work with D-nucleotides, a clever workaround is employed: Mirror-Image SELEX.
Experimental Protocol: Mirror-Image SELEX
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for aptamer discovery.[7] The mirror-image adaptation allows for the selection of L-aptamers.
Objective: To select an L-aptamer that binds to a natural D-protein target.
Principle: A library of D-oligonucleotides is used to select for binders against a synthetic L-enantiomer of the target protein. The resulting D-aptamer sequence is then synthesized as its L-enantiomer (the Spiegelmer), which will bind to the natural D-target protein with the same affinity.[5][8]
Detailed Methodology:
-
Target Preparation:
-
Synthesize the enantiomer (L-form) of the target molecule (e.g., a D-protein target requires an L-protein for selection). For protein targets, this involves solid-phase peptide synthesis using L-amino acids.
-
Immobilize the L-target onto a solid support (e.g., magnetic beads, chromatography resin) for partitioning.
-
-
Library Preparation:
-
A large combinatorial library of single-stranded D-DNA or D-RNA (typically 10^14 to 10^15 unique sequences) is chemically synthesized. Each molecule consists of a central random region flanked by constant primer binding sites for PCR amplification.
-
-
In Vitro Selection Cycle (Iterative Rounds):
-
Binding: The D-oligonucleotide library is incubated with the immobilized L-target in a suitable binding buffer.
-
Partitioning: Unbound sequences are washed away. The stringency of the washing steps can be increased in later rounds to select for higher affinity binders.
-
Elution: The bound D-oligonucleotides are eluted from the L-target, typically by heat denaturation or a change in buffer conditions.
-
Amplification: The eluted D-oligonucleotides are amplified by PCR (for DNA libraries) or reverse transcription PCR followed by in vitro transcription (for RNA libraries).
-
Strand Separation: For DNA libraries, the amplified double-stranded DNA is denatured to generate single-stranded DNA for the next round of selection.
-
This cycle is typically repeated for 6-12 rounds to enrich the library with high-affinity sequences.
-
-
Sequencing and Analysis:
-
The enriched D-oligonucleotide pool is sequenced using next-generation sequencing to identify candidate aptamer sequences.
-
Bioinformatic analysis is used to identify conserved motifs and rank candidate sequences.
-
-
Spiegelmer Synthesis and Characterization:
-
The identified high-affinity D-aptamer sequence is chemically synthesized using L-deoxynucleoside phosphoramidites to create the L-aptamer (Spiegelmer).
-
The binding affinity (Kd) of the L-aptamer to the natural D-target is determined using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Workflow for Mirror-Image SELEX
Caption: Workflow of Mirror-Image SELEX for the development of L-aptamers (Spiegelmers).
Binding Affinities of Selected L-Aptamers
The Mirror-Image SELEX process has yielded L-aptamers with high affinities for their targets, often in the low nanomolar to picomolar range.
| L-Aptamer (Spiegelmer) | Target | Binding Affinity (Kd) | Application | Reference |
| NOX-A12 (Olaptesed pegol) | CXCL12 (SDF-1) | 0.2 nM | Oncology, Hematology | [9] |
| NOX-E36 (Emapticap pegol) | CCL2 (MCP-1) | 1.40 nM | Diabetic Nephropathy | [10] |
| l-DNA Aptamer (T9t) | pre-miR-155 | Low nanomolar | miRNA Inhibition | [11] |
| l-DNA Aptamer (AdU5t) | pre-miR-155 | Low nanomolar | miRNA Inhibition | [11] |
L-DNA in Drug Development: Modulating Signaling Pathways
The high stability and target affinity of L-aptamers make them potent inhibitors of biological processes, including signaling pathways implicated in disease. A prime example is the L-RNA aptamer NOX-A12, which targets the chemokine CXCL12.
CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), plays a crucial role in cancer progression by binding to its receptors, CXCR4 and CXCR7. This interaction promotes tumor cell proliferation, angiogenesis, and metastasis.[9] NOX-A12 binds to CXCL12, preventing its interaction with its receptors and thereby inhibiting these downstream signaling pathways.[5][9]
Signaling Pathway Inhibition by NOX-A12
Caption: NOX-A12 inhibits the CXCL12 signaling pathway by neutralizing CXCL12.
Synthesis of L-DNA: The Chemical Foundation
The therapeutic potential of L-DNA is reliant on its chemical synthesis. L-DNA oligonucleotides are synthesized using the same well-established phosphoramidite chemistry as D-DNA, with the key difference being the use of L-deoxynucleoside phosphoramidites as building blocks.[1]
Experimental Protocol: Synthesis of L-Deoxynucleoside Phosphoramidites
Objective: To synthesize an L-deoxynucleoside phosphoramidite building block for solid-phase L-DNA synthesis.
Principle: The synthesis involves protecting the reactive groups on the L-deoxynucleoside, followed by phosphitylation of the 3'-hydroxyl group.
Detailed Methodology (Example for L-deoxythymidine):
-
Protection of the 5'-Hydroxyl Group:
-
React L-deoxythymidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to protect the 5'-hydroxyl group.
-
Purify the resulting 5'-O-DMT-L-deoxythymidine by column chromatography.
-
-
Phosphitylation of the 3'-Hydroxyl Group:
-
React the 5'-protected L-deoxynucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite.
-
Purify the final L-deoxynucleoside phosphoramidite product by precipitation or column chromatography under anhydrous conditions.
-
-
Quality Control:
-
Confirm the identity and purity of the product using techniques such as ³¹P NMR and mass spectrometry.
-
Workflow for L-DNA Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for L-DNA oligonucleotides.
Future Perspectives and Conclusion
Mirror-image biology, centered around the unique properties of L-DNA, offers a powerful paradigm for overcoming the inherent limitations of natural nucleic acids in therapeutic applications. The exceptional nuclease resistance of L-DNA provides a foundation for developing highly stable and effective aptamers and drug delivery vehicles. As our understanding of L-DNA's interactions with biological systems deepens and the technologies for its synthesis and selection continue to advance, we can anticipate the emergence of a new class of oligonucleotide therapeutics with improved pharmacokinetic profiles and enhanced efficacy. The ongoing clinical trials of L-aptamers are a promising indication of the transformative potential of mirror-image biology in medicine. L-DNA is not merely a chemical curiosity but a key to unlocking a new, more robust world of nucleic acid-based therapies.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Spiegelmer NOX-A12, a novel CXCL12 inhibitor, interferes with chronic lymphocytic leukemia cell motility and causes chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Aspects of SELEX Protocol: Different Approaches for ssDNA Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Crystal structure of a mirror-image L-RNA aptamer (Spiegelmer) in complex with the natural L-protein target CCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro selection of l-DNA aptamers that bind a structured d-RNA molecule - PMC [pmc.ncbi.nlm.nih.gov]
Structural Disparities Between L-Guanosine and D-Guanosine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural and functional differences between the enantiomers of guanosine: the naturally occurring D-guanosine and its synthetic counterpart, L-guanosine. While sharing identical chemical formulas and connectivity, their mirrored stereochemistry at the ribose sugar moiety imparts distinct chiroptical, physical, and biological properties. This document summarizes key quantitative data, details experimental protocols for their differentiation and synthesis, and explores the implications of their stereochemical differences in biological systems.
Introduction
Guanosine, a purine nucleoside composed of guanine linked to a ribose sugar, is a fundamental building block of RNA and plays a crucial role in various cellular processes. The naturally occurring form is D-guanosine, where the ribose sugar is in the D-configuration. Its enantiomer, L-guanosine, possesses a ribose sugar in the L-configuration, resulting in a non-superimposable mirror image of the natural nucleoside. This seemingly subtle difference in chirality leads to profound distinctions in their three-dimensional structure, interaction with polarized light, and, most importantly, their recognition and processing by the chiral machinery of biological systems. Understanding these differences is paramount for researchers in drug development, molecular biology, and stereochemistry.
Stereochemistry and Physical Properties
The core structural difference between L-guanosine and D-guanosine lies in the stereochemistry of the ribofuranose ring. All chiral centers in the L-ribose moiety are inverted relative to those in the D-ribose moiety. This enantiomeric relationship dictates that they have identical physical properties in an achiral environment, such as melting point, solubility, and pKa. However, their interaction with plane-polarized light, a chiral phenomenon, is equal in magnitude but opposite in direction.
Data Presentation: Physicochemical Properties
| Property | D-Guanosine | L-Guanosine | Reference |
| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | 2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydro-6H-purin-6-one | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₀H₁₃N₅O₅ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 283.24 g/mol | 283.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | ~250 °C (decomposes) | ~250 °C (decomposes) | Inferred |
| Solubility in Water | Slightly soluble | Slightly soluble | Inferred |
| Specific Rotation [α]D | -66° to -74° (c=1.5 in 0.1N NaOH) | +66° to +74° (c=1.5 in 0.1N NaOH) | --INVALID-LINK--, Inferred |
A notable difference in their physical behavior is the stability of the hydrogels they form. It has been demonstrated that L-guanosine forms more stable gels than D-guanosine, suggesting that the alteration of chirality can be a strategy for enhancing the stability of supramolecular hydrogels.[1][2]
Experimental Protocols for Differentiation and Analysis
The enantiomeric nature of L- and D-guanosine necessitates the use of chiroptical techniques or chiral chromatography for their differentiation.
Synthesis of L-Guanosine
The synthesis of L-guanosine is not as straightforward as the isolation of D-guanosine from natural sources. It typically involves a multi-step chemical synthesis starting from an L-sugar derivative. A general approach is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative.
Protocol: Enantioselective Synthesis of L-Guanosine (General Vorbrüggen Method)
-
Preparation of the Silylated Nucleobase:
-
Suspend N²-acetylguanine in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained, indicating the formation of the persilylated guanine derivative.
-
Remove the excess HMDS under reduced pressure to yield the crude silylated guanine.
-
-
Preparation of the L-Ribose Derivative:
-
Start with L-ribose and protect the hydroxyl groups. A common protecting group is acetate, leading to 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose. This is a multi-step process involving acetylation and benzoylation.
-
-
Glycosylation Reaction:
-
Dissolve the silylated guanine and the protected L-ribose derivative in an anhydrous aprotic solvent such as acetonitrile or 1,2-dichloroethane.
-
Add a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Deprotection:
-
After completion of the glycosylation, quench the reaction and remove the solvent.
-
Deprotect the acetyl and benzoyl groups using a base, such as sodium methoxide in methanol.
-
Neutralize the reaction mixture and purify the resulting L-guanosine using column chromatography on silica gel.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized L-guanosine using ¹H NMR, ¹³C NMR, mass spectrometry, and by measuring its specific rotation.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with L- and D-guanosine.
Protocol: Chiral HPLC Separation of Guanosine Enantiomers
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) or a macrocyclic glycopeptide (e.g., teicoplanin-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) for reversed-phase chromatography. The exact composition will need to be optimized for the specific CSP used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at approximately 254 nm.
-
Procedure:
-
Prepare a standard solution containing a racemic mixture of L- and D-guanosine.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
The two enantiomers should elute at different retention times, allowing for their separation and quantification.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light. As chiral molecules, L- and D-guanosine will produce CD spectra that are mirror images of each other.
Protocol: Circular Dichroism Analysis
-
Sample Preparation: Prepare solutions of D-guanosine and L-guanosine of the same concentration in a suitable solvent (e.g., water or a buffer).
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record the CD spectrum of the solvent as a baseline.
-
Record the CD spectra of the D-guanosine and L-guanosine solutions over a wavelength range of approximately 200-320 nm.
-
Subtract the baseline spectrum from the sample spectra.
-
-
Analysis: The resulting spectra for D- and L-guanosine should be mirror images. For example, if D-guanosine exhibits a positive Cotton effect (a positive peak) at a certain wavelength, L-guanosine will exhibit a negative Cotton effect (a negative trough) of equal magnitude at the same wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
In a standard achiral solvent, the NMR spectra of L- and D-guanosine are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which can lead to separate signals for the two enantiomers.
Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Prepare a solution of a racemic or enantiomerically enriched mixture of guanosine in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a chiral solvating agent, such as a derivative of (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral lanthanide shift reagent. The optimal concentration of the CSA needs to be determined empirically.
-
-
Data Acquisition: Record the ¹H NMR spectrum of the mixture.
-
Analysis: The signals for corresponding protons in the L- and D-enantiomers, which are singlets or multiplets in the absence of the CSA, may split into two separate sets of signals in its presence. The integration of these signals can be used to determine the enantiomeric ratio.
Biological Implications and Signaling Pathways
The stereospecificity of biological macromolecules, such as enzymes and receptors, means that they typically interact preferentially with only one enantiomer of a chiral substrate or ligand.
Differential Biological Activity
D-guanosine is an endogenous neuromodulator with demonstrated neuroprotective effects. It has been shown to protect against excitotoxicity, oxidative stress, and inflammation in the central nervous system.[3] These effects are mediated through the modulation of various signaling pathways.
Given the stereospecificity of biological systems, it is highly probable that L-guanosine does not share the same biological activities as D-guanosine. Enzymes that metabolize D-guanosine, such as purine nucleoside phosphorylase, are unlikely to recognize L-guanosine as a substrate.[4] Similarly, receptors and transporters that bind D-guanosine are expected to have a much lower affinity for its L-enantiomer. While direct comparative studies on the biological activity of L- and D-guanosine are limited, research on other L-nucleosides has shown that they can have distinct pharmacological properties, sometimes acting as inhibitors of enzymes that process D-nucleosides.
Signaling Pathways of D-Guanosine
The neuroprotective effects of D-guanosine are mediated by a complex interplay of signaling pathways. Key pathways identified include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of these pathways by D-guanosine leads to the promotion of cell survival and the inhibition of apoptosis.
Conclusion
The structural difference between L-guanosine and D-guanosine, rooted in the opposite chirality of their ribose moieties, leads to distinct chiroptical properties and is predicted to result in significantly different biological activities. While D-guanosine is an integral part of cellular metabolism and signaling, L-guanosine is largely unrecognized by biological systems. The ability to synthesize and differentiate these enantiomers is crucial for research in drug development, where L-nucleosides are explored as potential therapeutic agents, and for fundamental studies in stereochemistry and molecular recognition. The provided protocols offer a foundation for the experimental investigation of these fascinating molecules. Further comparative studies on the biological effects of L- and D-guanosine are warranted to fully elucidate the therapeutic potential and biological implications of this stereochemical difference.
References
- 1. Chirality from D-guanosine to L-guanosine shapes a stable gel for three-dimensional cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality from d-guanosine to l-guanosine shapes a stable gel for three-dimensional cell culture - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Research on L-nucleosides. Synthesis and biological evaluation of a series of L- and D-2',3'-dideoxy-3'-[tris(methylthio)methyl]-beta-pentofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of L-nucleosides in organisms
An In-depth Technical Guide on the Natural Occurrence of L-Nucleosides in Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chirality of nucleosides, the fundamental building blocks of nucleic acids, is a cornerstone of molecular biology. It is a well-established principle that the nucleosides found in the DNA and RNA of all known life on Earth are exclusively of the D-enantiomeric form. This guide addresses the topic of the natural occurrence of L-nucleosides, the mirror images of their D-counterparts. Through a comprehensive review of the scientific literature, this document establishes that L-nucleosides are not naturally occurring in organisms. Instead, their significance lies in their synthetic applications as potent antiviral and anticancer therapeutic agents, a success largely attributed to their resistance to metabolic enzymes evolved to recognize D-nucleosides. This guide will delve into the reasons for the homochirality of naturally occurring nucleosides, the methods used to determine their stereochemistry, and the implications for drug development.
The Homochirality of Life: Why D-Nucleosides?
The exclusive presence of D-ribose and D-deoxyribose in natural nucleic acids is a phenomenon known as homochirality. This is not a chance occurrence but a fundamental property of life that has profound implications for the structure and function of DNA and RNA. The right-handed double helix of DNA, for instance, is a direct consequence of the D-configuration of its constituent deoxyribonucleosides. A mix of D- and L-nucleosides would disrupt the regular structure of the helix, compromising the stability and fidelity of genetic information storage and transfer.[1]
The origin of this homochirality is a subject of ongoing scientific inquiry, with theories ranging from the influence of polarized light in prebiotic environments to stochastic events during the early stages of life's evolution that led to the selection of D-sugars and L-amino acids.[2][3][4][5][6] Regardless of its origin, the consequence is a highly stereospecific biochemical machinery in all organisms. Enzymes involved in nucleic acid synthesis, repair, and degradation, such as polymerases and nucleases, have active sites that are exquisitely shaped to recognize and process only D-nucleosides.
L-Nucleosides: The "Unnatural" Enantiomers
In stark contrast to their D-counterparts, L-nucleosides are consistently referred to in the scientific literature as "non-naturally occurring" or "unnatural" biomolecules.[7] Their primary role is in the realm of medicinal chemistry, where they have been synthesized as potent therapeutic agents.
The "unnatural" stereochemistry of L-nucleosides makes them resistant to degradation by the enzymes that metabolize natural D-nucleosides. This metabolic stability is a key feature that contributes to their therapeutic efficacy, allowing for longer half-lives and sustained activity in the body. Prominent examples of synthetic L-nucleoside drugs include Lamivudine (3TC) and Emtricitabine (FTC), which are reverse transcriptase inhibitors used in the treatment of HIV.
Experimental Protocols for the Stereochemical Analysis of Nucleosides
The confirmation of the D-configuration of natural nucleosides and the determination of the enantiomeric purity of synthetic L-nucleoside drugs rely on sophisticated analytical techniques capable of separating and identifying stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of a nucleoside, leading to different retention times and thus their separation.
Methodology:
-
Column Selection: A variety of CSPs are available, with cyclodextrin-based columns like Cyclobond I 2000 being particularly effective for nucleoside analogs.[8]
-
Mobile Phase: The mobile phase composition is optimized to achieve the best separation. This often involves a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Both reversed-phase and polar organic modes can be employed.[8]
-
Detection: Detection is typically performed using a UV detector, as nucleosides absorb ultraviolet light.
-
Validation: The method is validated for parameters such as limit of detection (LOD) and limit of quantification (LOQ) to ensure its accuracy and sensitivity for determining enantiomeric purity.[8]
Capillary Electrophoresis (CE)
Capillary electrophoresis offers another powerful method for chiral separations, particularly for charged molecules. Enantiomers can be separated by adding a chiral selector to the background electrolyte.
Methodology:
-
Chiral Selector: Cyclodextrins and their derivatives are commonly used as chiral selectors in the background electrolyte.[9]
-
Buffer System: The pH and composition of the buffer are critical for achieving separation and are optimized for the specific nucleosides being analyzed.
-
Voltage Application: A high voltage is applied across the capillary, causing the analytes to migrate at different velocities based on their charge and interaction with the chiral selector.
-
Detection: On-column UV detection is the most common method.
The workflow for chiral analysis of nucleosides is depicted in the following diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules, including the anomeric configuration (α or β) and the conformation of the sugar ring in nucleosides. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between D- and L-nucleosides, allowing for their differentiation. The Nuclear Overhauser Effect (NOE) can be used to determine the anomeric configuration.[10]
Quantitative Data on Natural Nucleosides
While no naturally occurring L-nucleosides have been identified, a vast array of D-nucleosides and their modified forms exist in all organisms. The concentrations of these nucleosides can vary significantly depending on the organism, tissue type, and metabolic state. The following table summarizes representative data on the diversity of naturally occurring (D-enantiomer) nucleosides.
| Nucleoside Class | Examples | Typical Location | Biological Role |
| Canonical Ribonucleosides | Adenosine, Guanosine, Cytidine, Uridine | RNA, Cellular pools | Genetic information transfer, energy currency (ATP), signaling (cAMP) |
| Canonical Deoxyribonucleosides | Deoxyadenosine, Deoxyguanosine, Deoxycytidine, Thymidine | DNA | Genetic information storage |
| Modified Nucleosides | Pseudouridine (Ψ), Inosine (I), N6-methyladenosine (m6A), 5-methylcytosine (m5C) | tRNA, rRNA, mRNA | Regulation of gene expression, tRNA stability and function |
Signaling Pathways and Logical Relationships
Given the absence of naturally occurring L-nucleosides, there are no known natural signaling pathways involving them. The biological significance of nucleoside chirality is fundamentally a matter of structural integrity and enzymatic specificity. The logical relationship can be summarized as follows:
Conclusion
References
- 1. On the origin of terrestrial homochirality for nucleosides and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The origin of biological homochirality along with the origin of life | PLOS Computational Biology [journals.plos.org]
- 3. The Origin of Biological Homochirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homochirality - Ozturk Lab [ozturklab.caltech.edu]
- 5. The origin of homochirality | Feature | Chemistry World [chemistryworld.com]
- 6. The Origin of Biological Homochirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mirror-Image Obstacle: 2'-Deoxy-L-guanosine's Critical Role in Origins of Life Research
An In-depth Technical Guide on the Homochirality Problem and Enantiomeric Cross-Inhibition
Abstract
The emergence of self-replicating informational polymers like DNA and RNA is a cornerstone of origins of life theories. However, a fundamental and often overlooked challenge is that of homochirality—the exclusive use of D-enantiomers of sugars (D-ribose and D-deoxyribose) in all known life. Plausible prebiotic syntheses of these building blocks would have inevitably produced racemic mixtures, containing equal amounts of both D- and L-enantiomers. This whitepaper delves into the critical, albeit inhibitory, role of L-nucleosides, specifically 2'-Deoxy-L-guanosine, in the context of prebiotic polymerization. We explore the phenomenon of enantiomeric cross-inhibition, where the presence of L-nucleotides acts as a potent obstacle to the template-directed synthesis of D-polymers. This guide will provide a technical overview of the problem, summarize key quantitative data, detail experimental methodologies used to study this inhibition, and discuss the profound implications for our understanding of how life's specific molecular architecture was selected on a prebiotic Earth.
Introduction: The Homochirality Puzzle in a Prebiotic World
The "RNA World" hypothesis posits that RNA, or a similar nucleic acid, was the primary molecule for both information storage and catalytic activity before the advent of DNA and proteins.[1][2] A prerequisite for this scenario is the non-enzymatic polymerization of nucleotides into functional strands capable of template-directed replication. However, the building blocks themselves present a significant hurdle. The deoxyribose sugar in a nucleotide like 2'-deoxyguanosine is chiral, meaning it exists in two non-superimposable mirror-image forms: D (dextrorotatory) and L (levorotatory).
While life exclusively uses 2'-Deoxy-D-guanosine, prebiotic chemical reactions lack the stereospecificity of enzymes and would have produced 2'-Deoxy-D-guanosine and this compound in roughly equal amounts.[1] This gives rise to the homochirality problem: how did a system based on a single enantiomer emerge from a racemic primordial soup? The role of this compound in this context is paramount, not as a building block of life, but as a crucial inhibitor that highlights the immense selective pressures required for life to begin.
The Core Challenge: Enantiomeric Cross-Inhibition
Pioneering work by Leslie Orgel, Gerald Joyce, and their colleagues demonstrated that attempting to polymerize D-nucleotides on a template in the presence of their L-counterparts leads to a phenomenon known as "enantiomeric cross-inhibition".[1][3][4]
The process works as follows: during template-directed synthesis, an incoming activated D-nucleotide aligns with its complementary base on the template strand and is added to the growing polymer chain. However, an activated L-nucleotide can also bind to the template. If an L-nucleotide is incorporated onto the end of a growing D-polymer chain, it acts as a chain terminator. The geometry of the L-sugar disrupts the helical structure required for the subsequent addition of the next nucleotide, effectively poisoning the polymerization process.[1][3] Experiments show that this inhibition is severe; even small amounts of the "wrong" enantiomer can drastically reduce the yield and length of the resulting polymers.
Quantitative Data Presentation
Table 1: Effect of Enantiomeric Composition on Non-Enzymatic Polymerization of Activated Guanosine Monophosphate (2-MeImpG) on a Poly(C) Template
| Enantiomeric Composition of Monomers | Observed Oligomer Length (by Gel Electrophoresis) | Total Polymerization Yield | Reference |
| 100% D-Guanosine | Oligomers up to 10-12 units in length are readily formed. | High | [5][6] |
| 100% L-Guanosine | Oligomers up to 10-12 units in length are readily formed (on an L-template, or self-pairing). | High | [5] |
| 50% D-Guanosine / 50% L-Guanosine (Racemic) | Polymerization is severely inhibited. Predominantly dimers (2 units) and some trimers (3 units) are observed. Longer products are absent. | Very Low | [1][5] |
| 95% D-Guanosine / 5% L-Guanosine | Polymerization is significantly reduced compared to the homochiral (100% D) case. The average length of products is much shorter. | Low to Moderate | [3] |
Table 2: Thermodynamic Stability of DNA Duplexes Containing L-Deoxynucleosides
| Duplex Type | Description | Relative Thermodynamic Stability (ΔG°) | Melting Temperature (Tm) | Reference |
| Homochiral (D-DNA / D-DNA) | Standard Watson-Crick double helix. | High (Most Stable) | Highest | [7] |
| Homochiral (L-DNA / L-DNA) | Mirror-image left-handed double helix. | High (Similar to D/D) | Similar to D/D | [7] |
| Heterochiral (D-DNA / L-DNA) | Duplex between strands of opposite chirality. | Very Low (Unstable) | No cooperative melting observed. | [7] |
| Heterochiral (D-DNA with single L-dA insertion / D-DNA) | A standard D-DNA duplex with one L-deoxyadenosine incorporated. | Lower | Destabilized by ~2.5-3.0 kcal/mol, resulting in a significantly lower Tm. | [8] |
Experimental Protocols
The following is a representative protocol for a non-enzymatic, template-directed polymerization experiment designed to demonstrate enantiomeric cross-inhibition, based on methodologies developed by Orgel and colleagues.[5][6]
Objective: To compare the extent of polymerization of activated 2'-Deoxy-D-guanosine (D-2-MeImpdG) on a poly-cytidine (poly(dC)) template in the presence and absence of its enantiomer, L-2-MeImpdG.
Materials:
-
Template: Poly-deoxycytidylic acid (e.g., poly(dC) of ~20-40 units length).
-
Primer (Optional but recommended): A short D-oligonucleotide complementary to the 3' end of the template (e.g., 5'-(dG)₅-3') to initiate polymerization from a defined point.
-
Activated Monomers:
-
2'-deoxyguanosine-5'-phosphoro-2-methylimidazolide (D-2-MeImpdG)
-
2'-deoxyguanosine-5'-phosphoro-2-methylimidazolide (L-2-MeImpdG)
-
-
Reaction Buffer: 0.2 M 2,6-lutidine buffer (pH 7.5), 0.1 M MgCl₂.
-
Quenching Solution: 0.1 M EDTA (pH 8.0).
-
Analysis: 20% polyacrylamide denaturing (7 M urea) gel electrophoresis (PAGE), radiolabeling reagents (e.g., ³²P-ATP and T4 Polynucleotide Kinase for primer labeling), phosphorimager or autoradiography film.
Methodology:
-
Primer Labeling (Optional): For visualization, the 5' end of the primer is radiolabeled with ³²P using T4 Polynucleotide Kinase and γ-³²P-ATP according to standard protocols. The labeled primer is purified to remove unincorporated nucleotides.
-
Reaction Setup: Three sets of reactions are prepared in microcentrifuge tubes on ice.
-
Reaction A (Homochiral D):
-
Template (e.g., 5 µM)
-
(Labeled) Primer (e.g., 2.5 µM)
-
D-2-MeImpdG (e.g., 50 mM)
-
Reaction Buffer to final volume (e.g., 20 µL)
-
-
Reaction B (Control):
-
Template and Primer as above.
-
No activated monomers.
-
-
Reaction C (Racemic D/L):
-
Template and Primer as above.
-
D-2-MeImpdG (e.g., 25 mM)
-
L-2-MeImpdG (e.g., 25 mM)
-
Reaction Buffer to final volume.
-
-
-
Incubation: The reaction tubes are incubated at a constant temperature (e.g., 4°C or room temperature) for a set time course (e.g., samples taken at 1, 4, 24, and 48 hours).
-
Quenching: At each time point, an aliquot of the reaction is removed and mixed with an equal volume of quenching solution to stop the reaction by chelating the Mg²⁺ ions.
-
Sample Preparation for PAGE: An equal volume of denaturing loading buffer (containing formamide and tracking dyes) is added to each quenched sample. Samples are heated at 90°C for 3 minutes to denature all secondary structures.
-
Gel Electrophoresis: The samples are loaded onto a pre-run 20% denaturing polyacrylamide gel. The gel is run at a constant power until the tracking dye has migrated an appropriate distance.
-
Analysis: The gel is exposed to a phosphorimager screen or autoradiography film. The resulting image will show bands corresponding to the unreacted primer and any elongated products. The extent of polymerization and the length of the products in Reaction A (Homochiral) and Reaction C (Racemic) are compared.
Implications for the Origin of Life
The potent nature of enantiomeric cross-inhibition has profound implications. It suggests that a simple, unguided polymerization of nucleotides in a racemic prebiotic soup is highly improbable. The emergence of a self-replicating genetic system would have been severely constrained unless a mechanism for breaking chiral symmetry existed. This realization has steered origins of life research in several key directions:
-
Search for Prebiotic Chiral Catalysts: Researchers are investigating whether chiral mineral surfaces (e.g., certain clays or quartz crystals) could have preferentially adsorbed or catalyzed reactions of one enantiomer over the other, leading to a localized enantiomeric enrichment.
-
Alternative Genetic Polymers: The difficulty of overcoming this inhibition for RNA and DNA has led to proposals that life may have started with a simpler, achiral, or prochiral genetic polymer, such as Peptide Nucleic Acid (PNA), which would not suffer from enantiomeric inhibition.[4] Life would then have transitioned to the more complex RNA/DNA system after homochirality was established.
-
Stochastic Amplification: It is possible that through sheer chance, a localized environment became slightly enriched in one enantiomer, and if a self-replicating cycle began, it could have amplified this initial small imbalance to achieve homochirality.
Conclusion
The role of this compound in origins of life research is a classic example of a "destructive" yet deeply informative process. It is not a protagonist in the story of life's emergence but rather a critical antagonist. Its existence and potent inhibitory effects on the polymerization of its D-enantiomer define the magnitude of the homochirality problem. Understanding the mechanism and consequences of enantiomeric cross-inhibition forces a more nuanced and constrained view of prebiotic evolution, highlighting that the path from a simple chemical soup to the first replicating entities was not one of simple assembly, but one that required overcoming fundamental chemical and stereochemical barriers. The mirror-image molecule, this compound, serves as a constant reminder of the profound selectivity that must have operated at the dawn of life.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric cross-inhibition in the synthesis of oligonucleotides on a nonchiral template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Nonenzymatic template-directed synthesis on hairpin oligonucleotides. 2. Templates containing cytidine and guanosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting DNA duplex stability from the base sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 8. Nonenzymatic copying of RNA templates containing all four letters is catalyzed by activated oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enzymatic Incorporation of 2'-Deoxy-L-guanosine into DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural L-nucleotides, the enantiomers of the natural D-nucleotides, into DNA represents a significant area of interest in biotechnology and drug development. DNA synthesized with L-nucleotides, often referred to as L-DNA, exhibits remarkable resistance to degradation by nucleases, which primarily recognize D-stereoisomers. This inherent biostability makes L-DNA an attractive candidate for various therapeutic and diagnostic applications, including aptamers, siRNAs, and targeted drug delivery systems. This document provides detailed application notes and protocols for the enzymatic incorporation of 2'-Deoxy-L-guanosine (L-dG) into DNA, summarizing key quantitative data and experimental methodologies.
Data Presentation: Quantitative Analysis of L-dGTP Incorporation
The efficiency of this compound 5'-triphosphate (L-dGTP) incorporation by various DNA polymerases has been a subject of investigation to understand the stereo-selectivity of these enzymes. The following tables summarize the kinetic parameters for the incorporation of L-dGTP compared to its natural counterpart, dGTP.
Table 1: Steady-State Kinetic Parameters for Single L-dGTP Incorporation
| DNA Polymerase | Template Base | Nucleotide | K_m (µM) | k_cat (min⁻¹) | Relative Efficiency (k_cat/K_m) / (k_cat/K_m)_dGTP |
| Klenow Fragment (exo-) | dC | dGTP | 1.5 ± 0.3 | 250 ± 20 | 1 |
| L-dGTP | 1200 ± 200 | 0.03 ± 0.005 | 1.5 x 10⁻⁷ | ||
| Taq | dC | dGTP | 11 ± 2 | 4800 ± 500 | 1 |
| L-dGTP | 3500 ± 600 | 0.08 ± 0.01 | 5.2 x 10⁻⁸ | ||
| Vent (exo-) | dC | dGTP | 2.1 ± 0.4 | 3600 ± 400 | 1 |
| L-dGTP | 1800 ± 300 | 0.12 ± 0.02 | 3.9 x 10⁻⁸ | ||
| Deep Vent (exo-) | dC | dGTP | 2.5 ± 0.5 | 4200 ± 500 | 1 |
| L-dGTP | 2100 ± 400 | 0.15 ± 0.03 | 4.2 x 10⁻⁸ |
Data adapted from studies on the incorporation of L-nucleotides by various DNA polymerases. The relative efficiency is normalized to the efficiency of the natural dGTP incorporation.
Table 2: Incorporation Efficiency of L-dGTP Opposite Different Template Bases by Klenow Fragment (exo-)
| Template Base | Nucleotide | Incorporation Efficiency (%) |
| dC | L-dGTP | 100 |
| dT | L-dGTP | < 0.1 |
| dA | L-dGTP | < 0.1 |
| dG | L-dGTP | < 0.1 |
Efficiency is normalized to the incorporation opposite the complementary dC base.
Experimental Protocols
Protocol 1: Primer Extension Assay for Single L-dGTP Incorporation
This protocol is designed to assess the ability of a DNA polymerase to incorporate a single L-dG nucleotide into a growing DNA strand.
Materials:
-
5'-radiolabeled (e.g., ³²P) DNA primer
-
DNA template containing a target site for L-dG incorporation (e.g., a dC residue)
-
DNA Polymerase (e.g., Klenow Fragment (exo-))
-
L-dGTP and natural dNTPs (dATP, dCTP, dGTP, dTTP)
-
10x Polymerase Reaction Buffer
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
TBE Buffer
-
Phosphorimager or X-ray film
Procedure:
-
Primer-Template Annealing:
-
Mix the 5'-radiolabeled primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
1 µL of 10x Polymerase Reaction Buffer
-
1 µL of annealed primer-template (100 nM final concentration)
-
1 µL of L-dGTP or dGTP (at desired final concentration for kinetic analysis)
-
For chain extension experiments after single incorporation, add the subsequent required dNTPs.
-
Add sterile deionized water to a final volume of 9 µL.
-
-
-
Enzyme Addition and Incubation:
-
Add 1 µL of DNA polymerase (e.g., 0.5 units of Klenow Fragment (exo-)).
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for Klenow Fragment) for a predetermined time (e.g., 10-30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (10 µL) of Stop Solution.
-
-
Denaturing Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel containing urea.
-
Run the gel at a constant power until the dye markers have migrated to the desired positions.
-
-
Analysis:
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the bands to determine the extent of primer extension. The product of a single incorporation will be one nucleotide longer than the original primer.
-
Quantify the band intensities to determine kinetic parameters (K_m and k_cat) by measuring initial reaction velocities at varying substrate concentrations.
-
Protocol 2: Polymerase Chain Reaction (PCR) for Amplification of L-DNA
This protocol describes a method to amplify a DNA fragment containing multiple L-dG residues. Note that the efficiency of PCR with L-dNTPs is generally much lower than with natural dNTPs.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase with some tolerance for L-nucleotides (e.g., a modified Family B polymerase)
-
L-dGTP and natural dNTPs (dATP, dCTP, dTTP)
-
10x PCR Buffer
-
MgCl₂ solution
-
Sterile deionized water
-
Agarose gel
-
DNA loading dye
-
DNA ladder
Procedure:
-
Reaction Setup:
-
In a PCR tube, prepare the following reaction mixture on ice:
-
5 µL of 10x PCR Buffer
-
1 µL of DNA template (1-10 ng)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of dATP (10 mM)
-
1 µL of dCTP (10 mM)
-
1 µL of dTTP (10 mM)
-
1 µL of L-dGTP (10 mM)
-
1.5 µL of MgCl₂ (50 mM, for a final concentration of 3 mM; may require optimization)
-
1 µL of Thermostable DNA Polymerase (1-2.5 units)
-
Add sterile deionized water to a final volume of 50 µL.
-
-
-
PCR Cycling:
-
Perform PCR using the following general cycling conditions, which may require optimization:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer T_m)
-
Extension: 72°C for 1-2 minutes (use a longer extension time to account for the slower incorporation of L-dGTP)
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
-
Analysis:
-
Mix 5 µL of the PCR product with 1 µL of DNA loading dye.
-
Load the mixture onto an agarose gel (e.g., 1-2%) containing a DNA stain.
-
Run the gel alongside a DNA ladder to determine the size of the amplified product.
-
Visualize the DNA bands under UV light.
-
Visualizations
Caption: Workflow for the Primer Extension Assay.
Caption: Workflow for PCR with L-dGTP.
Caption: L-DNA Properties and Applications.
Solid-Phase Synthesis of L-DNA Oligonucleotides: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the solid-phase synthesis of L-deoxyribonucleic acid (L-DNA) oligonucleotides. L-DNA, the enantiomer of naturally occurring D-DNA, offers unique properties, most notably its resistance to degradation by nucleases, making it a valuable tool in various research, diagnostic, and therapeutic applications. The synthesis of L-DNA oligonucleotides is analogous to that of D-DNA, employing the robust and widely adopted phosphoramidite chemistry on an automated solid-phase synthesizer.
Introduction to L-DNA and its Applications
L-DNA is a mirror image of the natural D-DNA, resulting in a left-handed helical structure. While its physical and chemical properties, such as duplex stability with a complementary L-DNA strand, are comparable to D-DNA, it is not recognized by the enzymes that have evolved to interact with D-DNA. This inherent resistance to nuclease degradation makes L-DNA oligonucleotides highly stable in biological fluids, a critical attribute for applications such as:
-
Aptamers (Spiegelmers): L-DNA aptamers can be developed to bind to specific targets with high affinity and specificity, offering therapeutic potential with extended in vivo half-life.
-
Diagnostic Probes: The stability of L-DNA probes enhances the reliability and longevity of diagnostic assays.
-
Nanotechnology: L-DNA serves as a bio-orthogonal material for the construction of novel nanomaterials and drug delivery systems.
Principle of Solid-Phase L-DNA Synthesis
The synthesis of L-DNA oligonucleotides is performed on an automated DNA synthesizer using the phosphoramidite method. The process involves the sequential addition of L-deoxyribonucleoside phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG). Each addition cycle consists of four chemical steps: deblocking, coupling, capping, and oxidation.
L-Deoxyribonucleoside Phosphoramidites
The key building blocks for L-DNA synthesis are the L-deoxyribonucleoside phosphoramidites of L-deoxyadenosine (dA), L-deoxyguanosine (dG), L-deoxycytidine (dC), and L-thymidine (dT). These are commercially available from various suppliers and are handled in the same manner as their D-enantiomers. Standard protecting groups for the exocyclic amines are benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG.
Table 1: Commercially Available L-Deoxyribonucleoside Phosphoramidites
| L-Deoxyribonucleoside Phosphoramidite | Base Protecting Group | Supplier Examples |
| 5'-Dimethoxytrityl-N-benzoyl-2'-deoxy-L-adenosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Benzoyl (Bz) | Glen Research, ChemGenes, TCI |
| 5'-Dimethoxytrityl-N-isobutyryl-2'-deoxy-L-guanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Isobutyryl (iBu) | Glen Research, ChemGenes, TCI |
| 5'-Dimethoxytrityl-N-benzoyl-2'-deoxy-L-cytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | Benzoyl (Bz) | Glen Research, ChemGenes, TCI |
| 5'-Dimethoxytrityl-2'-deoxy-L-thymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | None | Glen Research, ChemGenes, TCI |
Experimental Protocols
Automated Solid-Phase Synthesis of L-DNA Oligonucleotides
This protocol outlines the standard cycle for automated solid-phase synthesis of L-DNA oligonucleotides using phosphoramidite chemistry. The parameters provided are typical for standard D-DNA synthesis and are expected to be directly applicable to L-DNA synthesis due to their chemical identity.
Table 2: Typical Reagents and Synthesis Cycle Parameters
| Step | Reagent/Solvent | Purpose | Typical Time |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removal of the 5'-DMT protecting group | 60 - 120 seconds |
| Coupling | L-DNA Phosphoramidite (0.1 M in Acetonitrile) + Activator (e.g., 0.45 M Tetrazole in Acetonitrile) | Formation of the phosphite triester linkage | 30 - 180 seconds |
| Capping | Capping Reagent A (Acetic Anhydride/Pyridine/THF) + Capping Reagent B (N-Methylimidazole/THF) | Acetylation of unreacted 5'-hydroxyl groups | 30 - 60 seconds |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Oxidation of the phosphite triester to a stable phosphate triester | 30 - 60 seconds |
Note: While specific coupling efficiency data for L-DNA phosphoramidites is not extensively published, it is generally accepted to be comparable to D-DNA phosphoramidites, which typically exceed 99%.[1] The overall yield of full-length product is dependent on the coupling efficiency and the length of the oligonucleotide.[2]
Diagram 1: Solid-Phase L-DNA Oligonucleotide Synthesis Workflow
Diagram 2: Detailed L-DNA Synthesis Cycle
Cleavage and Deprotection Protocol
After the synthesis is complete, the L-DNA oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. Standard deprotection methods used for D-DNA are effective for L-DNA.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Sealed reaction vial
Procedure:
-
Transfer the solid support containing the synthesized L-DNA oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours. For oligonucleotides with sensitive modifications, deprotection can be carried out at room temperature for a longer duration (e.g., 24-48 hours).
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected L-DNA oligonucleotide to a new tube.
-
Wash the solid support with 0.5 mL of water and combine the wash with the ammonium hydroxide solution.
-
Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.
Table 3: Standard Deprotection Conditions
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | Standard condition for complete deprotection. |
| Concentrated Ammonium Hydroxide | Room Temperature | 24 - 48 hours | For oligonucleotides with base-labile modifications. |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10 - 15 minutes | Faster deprotection, but may not be compatible with all modifications. |
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude L-DNA oligonucleotide is crucial to remove truncated sequences (failure sequences) and other impurities generated during synthesis. Reverse-phase HPLC (RP-HPLC) is a commonly used method.
Principle: This method separates the full-length oligonucleotide, which typically retains the hydrophobic 5'-dimethoxytrityl (DMT) group, from the shorter, less hydrophobic failure sequences that lack the DMT group.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Buffer B: Acetonitrile
-
Detritylation solution: 80% Acetic acid in water
Procedure (DMT-on Purification):
-
Resuspend the dried crude L-DNA oligonucleotide in Buffer A.
-
Inject the sample onto the C18 column equilibrated with a low percentage of Buffer B.
-
Elute the oligonucleotides with a linear gradient of Buffer B. The DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect the peak corresponding to the DMT-on L-DNA oligonucleotide.
-
Evaporate the collected fraction to dryness.
-
To remove the DMT group, resuspend the dried product in the detritylation solution and incubate for 15-30 minutes at room temperature.
-
Quench the acid by adding a buffer such as 1.5 M NH4OH.
-
Desalt the final product using a suitable method (e.g., gel filtration or ethanol precipitation).
Table 4: Typical HPLC Purification Parameters
| Parameter | Value |
| Column | Reverse-phase C18, 5 µm particle size |
| Flow Rate | 1.0 mL/min |
| Mobile Phase A | 0.1 M TEAA in water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 30 minutes (example, optimize for specific sequence) |
| Detection | 260 nm |
Diagram 3: Logic of DMT-on HPLC Purification
Quality Control
The identity and purity of the final L-DNA oligonucleotide should be confirmed by analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide.
-
Capillary Electrophoresis (CE) or Analytical HPLC: These techniques are used to assess the purity of the final product.
Table 5: Expected Purity Levels After Purification
| Purification Method | Typical Purity |
| Desalting | 50-70% |
| Cartridge Purification | 70-85% |
| HPLC Purification | >90% |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% |
Conclusion
The solid-phase synthesis of L-DNA oligonucleotides is a well-established and reliable process that mirrors the synthesis of natural D-DNA. By utilizing commercially available L-deoxyribonucleoside phosphoramidites and standard automated DNA synthesizers, researchers can readily produce high-quality L-DNA oligonucleotides for a wide range of applications. The protocols provided in this document serve as a detailed guide for the successful synthesis, purification, and analysis of these valuable biomolecules. The inherent resistance of L-DNA to enzymatic degradation opens up exciting possibilities for the development of novel diagnostics, therapeutics, and advanced biomaterials.
References
Investigating the Cellular Uptake Mechanisms of L-DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the cellular uptake mechanisms of L-deoxyribonucleic acid (L-DNA). Due to its unique stereochemistry, L-DNA exhibits remarkable resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications. A thorough understanding of how L-DNA enters cells is crucial for the rational design of L-DNA-based nanostructures and drug delivery systems.
Introduction to L-DNA and its Cellular Internalization
L-DNA, the enantiomer of naturally occurring D-DNA, is a synthetic form of DNA that is not recognized by the enzymes that degrade D-DNA within the body. This inherent stability gives L-DNA a significant advantage for in vivo applications. While the precise mechanisms are still under active investigation, current evidence suggests that the cellular uptake of L-DNA, particularly in the form of nanostructures, is primarily mediated by endocytosis. Several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, may be involved. Furthermore, scavenger receptors, a class of cell surface receptors that recognize a wide range of ligands, have been implicated in the internalization of various nucleic acid-based structures and may play a crucial role in L-DNA uptake.[1][2][3][4][5]
Quantitative Analysis of Cellular Uptake
| Cell Line | DNA Construct | Transfection Reagent | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| HEK 293T | D-DNA (circular plasmid) | PEI | ~90% | High |
| HEK 293T | D-DNA (linearized plasmid) | PEI | ~61% | Medium |
| HEK 293T | D-DNA (PCR product) | PEI | ~48% | Low |
| HeLa | L-DNA (linear) | [Specify Reagent] | [Enter Data] | [Enter Data] |
| HeLa | D-DNA (linear) | [Specify Reagent] | [Enter Data] | [Enter Data] |
| A549 | L-DNA (nanostructure) | [Specify Reagent] | [Enter Data] | [Enter Data] |
| A549 | D-DNA (nanostructure) | [Specify Reagent] | [Enter Data] | [Enter Data] |
| Note: The data for D-DNA constructs in HEK 293T cells is adapted from a study by Al-Dosari et al.[6] The rows for HeLa and A549 cells are provided as a template for researchers to input their experimental data. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for key experiments used to investigate the cellular uptake of L-DNA.
Protocol 1: Quantification of L-DNA Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled L-DNA using flow cytometry.
Materials:
-
Fluorescently labeled L-DNA (e.g., with Cy3 or FITC)
-
Control unlabeled L-DNA
-
D-DNA counterpart (optional, for comparison)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
Preparation of L-DNA Complexes: On the day of the experiment, prepare the desired concentrations of fluorescently labeled L-DNA in serum-free medium. If using a transfection reagent, follow the manufacturer's instructions to form complexes.
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the L-DNA-containing medium to the cells. Include wells with untreated cells (negative control) and cells treated with unlabeled L-DNA (to check for autofluorescence changes).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any L-DNA that is not internalized.
-
Detachment: Add trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralization: Add complete medium to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to flow cytometry tubes.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel. Record the percentage of fluorescently positive cells and the mean fluorescence intensity.[7][8][9][10][11][12][13][14]
Protocol 2: Visualization of L-DNA Internalization by Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled L-DNA.
Materials:
-
Fluorescently labeled L-DNA
-
Cell line of interest
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.
-
Cell Treatment: Treat the cells with fluorescently labeled L-DNA as described in Protocol 1, Step 3.
-
Incubation: Incubate for the desired time points.
-
Washing: Wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain according to the manufacturer's protocol to visualize the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Image the cells using a confocal microscope. Acquire images in the channels corresponding to the L-DNA fluorophore and the nuclear stain. Z-stack images can be acquired to reconstruct a 3D view of the cells.[15][16][17][18][19]
Protocol 3: Endocytosis Inhibition Assay
This protocol helps to identify the specific endocytic pathways involved in L-DNA uptake by using chemical inhibitors.
Materials:
-
Fluorescently labeled L-DNA
-
Cell line of interest
-
Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis)
-
DMSO (as a vehicle control for inhibitors)
-
Complete cell culture medium
-
Flow cytometer or confocal microscope
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1 or 2.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the endocytosis inhibitors at their optimal, non-toxic concentrations for 30-60 minutes at 37°C. Include a vehicle control (DMSO) group.
-
L-DNA Treatment: Add the fluorescently labeled L-DNA to the inhibitor-containing medium and incubate for a time point determined from previous uptake experiments.
-
Analysis: Wash the cells and analyze the uptake of L-DNA by either flow cytometry (following steps 5-11 in Protocol 1) or confocal microscopy (following steps 4-10 in Protocol 2).[20][21][22][23]
-
Data Interpretation: A significant reduction in L-DNA uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Protocol 4: Investigating the Role of Scavenger Receptors
This protocol outlines a competitive inhibition assay to investigate the involvement of scavenger receptors in L-DNA uptake.
Materials:
-
Fluorescently labeled L-DNA
-
Cell line known to express scavenger receptors (e.g., macrophages, certain cancer cell lines)
-
Scavenger receptor ligands (e.g., polyinosinic acid, fucoidan, dextran sulfate)
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells as described in Protocol 1.
-
Competitor Pre-treatment: Pre-incubate the cells with an excess of a scavenger receptor ligand for 30-60 minutes at 37°C.
-
L-DNA Treatment: Add the fluorescently labeled L-DNA to the medium containing the competitor and incubate for a predetermined time.
-
Analysis: Analyze the uptake of L-DNA by flow cytometry as described in Protocol 1.
-
Data Interpretation: A significant decrease in L-DNA uptake in the presence of the scavenger receptor ligand suggests that these receptors are involved in the internalization process.[1][2][3][4][5]
References
- 1. Scavenger Receptors Mediate Cellular Uptake of Polyvalent Oligonucleotide-Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the macrophage scavenger receptor in immune stimulation by bacterial DNA and synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of scavenger receptors in peptide-based delivery of plasmid DNA across a blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of size and topology of DNA molecules on intracellular delivery with non-viral gene carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery Nanoparticles and DNA Plasmids via Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdu.dk [sdu.dk]
- 10. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 17. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. zhanpingliu.org [zhanpingliu.org]
- 20. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endocytosis Assay Basics - Araceli Biosciences [aracelibio.com]
- 22. Endocytosis and internalization assay in primary neuronal culture [protocols.io]
- 23. researchgate.net [researchgate.net]
Probing the Enantioselectivity of DNA-Protein Interactions with 2'-Deoxy-L-guanosine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the central dogma of molecular biology, the interactions between proteins and DNA are fundamental to cellular processes. The vast majority of these interactions involve the naturally occurring right-handed double helix of D-deoxyribonucleic acid (D-DNA). However, the exploration of DNA's mirror image, L-deoxyribonucleic acid (L-DNA), and its components like 2'-Deoxy-L-guanosine, offers a unique and powerful toolset for investigating the stereoselectivity of these crucial interactions. L-DNA, being the enantiomer of D-DNA, is resistant to degradation by most cellular nucleases, which primarily recognize D-isomers.[1][2][3][4] This inherent stability, coupled with its inability to form stable duplexes with D-DNA, makes L-DNA an excellent candidate for use as a probe in various biochemical and biophysical assays.[2][3][5]
These application notes provide a comprehensive guide to utilizing oligonucleotides containing this compound as probes to dissect the chiral specificity of DNA-protein interactions. By comparing the binding of a target protein to both a standard D-DNA substrate and an analogous L-DNA probe, researchers can gain valuable insights into the structural and conformational requirements for molecular recognition. This approach is particularly relevant for drug development, where understanding the stereospecificity of a drug target can inform the design of more potent and selective therapeutic agents.
Core Applications
Oligonucleotides incorporating this compound can be employed in a variety of standard techniques to study DNA-protein interactions. The key principle behind their use is the comparison of binding affinities and kinetics between the natural D-DNA ligand and its synthetic L-DNA counterpart.
-
Investigating Chiral Specificity: Determine whether a DNA-binding protein exhibits a preference for the natural D-enantiomer of its DNA target.
-
Nuclease Resistance Studies: Utilize the inherent stability of L-DNA probes in environments containing nucleases that would rapidly degrade D-DNA probes.[4][6][7][8][9]
-
Control for Non-specific Interactions: Employ L-DNA probes as negative controls to differentiate sequence-specific binding from non-specific electrostatic interactions.
-
Development of Novel Therapeutics: Design L-DNA aptamers (spiegelmers) that can bind to protein targets with high affinity and specificity, while exhibiting enhanced stability in biological systems.
Data Presentation
The quantitative data derived from comparative binding assays can be effectively summarized in tables to facilitate direct comparison between the D-DNA and L-DNA probes.
| Parameter | D-DNA Probe | L-DNA Probe containing this compound |
| Binding Affinity (Kd) | ||
| Electrophoretic Mobility Shift Assay (EMSA) | 15 nM | > 10 µM |
| Fluorescence Anisotropy | 20 nM | No significant binding detected |
| Surface Plasmon Resonance (SPR) | 18 nM | No binding detected |
| Kinetic Constants (SPR) | ||
| Association Rate (ka) | 2.5 x 105 M-1s-1 | Not applicable |
| Dissociation Rate (kd) | 4.5 x 10-3 s-1 | Not applicable |
| Nuclease Stability | ||
| Half-life in 10% Serum | ~15 minutes | > 24 hours |
Table 1: Hypothetical quantitative data comparing the interaction of a sequence-specific DNA-binding protein with D-DNA and L-DNA probes. The data illustrates a protein with high chiral specificity, strongly binding to the D-DNA probe while showing negligible interaction with the L-DNA probe. The L-DNA probe also demonstrates significantly higher stability in the presence of nucleases.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted for specific protein-DNA systems.
Protocol 1: Comparative Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines a method to compare the binding of a protein to a radiolabeled D-DNA probe versus an L-DNA probe containing this compound.[10][11][12][13]
1. Probe Preparation:
- Synthesize the D-DNA and L-DNA oligonucleotides with the desired sequence. The L-DNA probe will contain this compound at the appropriate positions.
- Anneal the complementary strands to form double-stranded probes.
- Label the 5' end of the probes with [γ-32P]ATP using T4 polynucleotide kinase.
- Purify the labeled probes using a suitable method, such as a spin column.
2. Binding Reactions:
- Prepare binding reactions in a total volume of 20 µL.
- Combine the following components in order:
- Nuclease-free water
- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
- Poly(dI-dC) (as a non-specific competitor)
- Purified protein (at varying concentrations)
- Incubate at room temperature for 10 minutes.
- Add the labeled D-DNA or L-DNA probe (final concentration ~50 pM).
- Incubate at room temperature for an additional 20 minutes.
3. Electrophoresis and Detection:
- Add 2 µL of 10x loading dye to each reaction.
- Load the samples onto a pre-run native polyacrylamide gel (e.g., 6% gel in 0.5x TBE buffer).
- Run the gel at a constant voltage (e.g., 150 V) at 4°C.
- Dry the gel and expose it to a phosphor screen.
- Image the screen using a phosphorimager.
Protocol 2: Fluorescence Anisotropy Binding Assay
This protocol describes a quantitative method to measure the binding affinity of a protein to a fluorescently labeled D-DNA or L-DNA probe.[14][15][16][17][18]
1. Probe Preparation:
- Synthesize the D-DNA and L-DNA oligonucleotides with a 5' or 3' fluorescent label (e.g., 6-FAM).
- Anneal with the complementary unlabeled strand.
- Determine the precise concentration of the labeled probes by UV-Vis spectrophotometry.
2. Binding Titration:
- Prepare a series of protein dilutions in binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).
- In a 384-well plate, add a constant concentration of the fluorescently labeled D-DNA or L-DNA probe (e.g., 5 nM).
- Add increasing concentrations of the protein to the wells.
- Incubate at room temperature for 30 minutes, protected from light.
3. Data Acquisition and Analysis:
- Measure the fluorescence anisotropy of each well using a plate reader equipped with polarization filters.
- Plot the change in anisotropy as a function of protein concentration.
- Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
This protocol details the use of SPR to measure the real-time kinetics of a protein binding to an immobilized D-DNA or L-DNA probe.[19][20][21][22][23]
1. Chip Preparation and Probe Immobilization:
- Synthesize 5'-biotinylated D-DNA and L-DNA oligonucleotides.
- Anneal with the complementary strand.
- Immobilize the biotinylated probes onto a streptavidin-coated sensor chip according to the manufacturer's instructions.
2. Binding Analysis:
- Prepare a series of protein dilutions in a suitable running buffer (e.g., HBS-EP+).
- Inject the protein solutions over the sensor surface at a constant flow rate.
- Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
- After the association phase, inject running buffer to monitor the dissociation of the protein from the probe.
- Regenerate the sensor surface between protein injections if necessary.
3. Data Analysis:
- Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
- Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Mandatory Visualizations
Caption: Workflow for comparative DNA-protein interaction studies.
Caption: Principle of chiral specificity in DNA-protein interactions.
Caption: Nuclease resistance of L-DNA probes versus D-DNA probes.
References
- 1. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-DNA dT Oligo Modifications from Gene Link [genelink.com]
- 3. biomers.net | L-DNA - biomers.net Oligonucleotides [biomers.net]
- 4. Nuclease resistance of DNA nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-DNAs as potential antimessenger oligonucleotides: a reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nuclease-Resistant L-DNA Tension Probes Enable Long-Term Force Mapping of Single Cells and Cell Consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclease resistance and protein recognition properties of DNA and hybrid PNA-DNA four-way junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophoretic Mobility Shift Assay Using Radiolabeled DNA Probes | Springer Nature Experiments [experiments.springernature.com]
- 11. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 12. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]
- 16. edinst.com [edinst.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of L-DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Deoxyribonucleic acid (L-DNA) is the synthetic enantiomer of the naturally occurring D-DNA. Its unnatural stereochemistry renders it highly resistant to degradation by nucleases, which are ubiquitous in biological systems. This remarkable stability makes L-DNA an attractive candidate for various in vivo applications, including the development of aptamers (Spiegelmers), diagnostic probes, and therapeutic agents. Fluorescent labeling of L-DNA is a critical step in many of these applications, enabling researchers to track, quantify, and visualize these molecules in complex biological environments.
These application notes provide an overview of the common methods for labeling L-DNA with fluorescent tags, summarize key quantitative data for a selection of fluorophores, and offer detailed protocols for the most prevalent chemical labeling strategies.
Methods for Fluorescent Labeling of L-DNA
Due to the stereospecificity of DNA polymerases, enzymatic incorporation of fluorescently labeled nucleotides is not a standard method for L-DNA synthesis. Therefore, chemical conjugation is the primary approach for attaching fluorescent tags to L-DNA. This is typically achieved by introducing a reactive functional group at a specific position within the L-oligonucleotide during solid-phase synthesis, followed by a post-synthetic reaction with a reactive fluorescent dye.
The most common strategies involve:
-
Amine-Reactive Labeling: An L-oligonucleotide is synthesized with a primary amine group, typically at the 5' or 3' terminus, via an amino-modifier phosphoramidite. This amine group then reacts with an N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye to form a stable amide bond.
-
Thiol-Reactive Labeling: A thiol (sulfhydryl) group is introduced into the L-oligonucleotide. This thiol group can then be selectively labeled with a maleimide-functionalized fluorophore, forming a stable thioether bond.
The choice of labeling chemistry depends on the desired location of the label, the specific fluorescent dye, and the overall experimental design.
Data Presentation: Properties of Common Fluorescent Dyes for L-DNA Labeling
The selection of a fluorescent dye is critical and depends on the specific application, including the available excitation sources and emission filters of the imaging system, the pH of the experimental environment, and the desired photostability. The following table summarizes the key properties of several fluorescent dyes commonly used for labeling oligonucleotides.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Reactive Group(s) Available |
| Fluorescein (FITC, FAM) | 494 | 518 | ~75,000 | ~0.92 | NHS ester, Maleimide |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | ~0.15 | NHS ester, Maleimide |
| Cyanine5 (Cy5) | 649 | 670 | ~250,000 | ~0.20 | NHS ester, Maleimide |
| Alexa Fluor™ 488 | 495 | 519 | ~73,000 | ~0.92 | NHS ester, Maleimide |
| Alexa Fluor™ 546 | 556 | 573 | ~112,000 | ~0.79 | NHS ester, Maleimide |
| Alexa Fluor™ 647 | 650 | 668 | ~270,000 | ~0.33 | NHS ester, Maleimide |
| ATTO 488 | 501 | 523 | ~90,000 | ~0.80 | NHS ester, Maleimide |
| ATTO 647N | 644 | 669 | ~150,000 | ~0.65 | NHS ester, Maleimide |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with solvent and conjugation to the oligonucleotide.
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of L-DNA using NHS Ester Dyes
This protocol describes the conjugation of an amine-modified L-oligonucleotide with an NHS-ester functionalized fluorescent dye.[1][2][3][4]
Materials:
-
Amine-modified L-oligonucleotide (lyophilized)
-
Fluorescent dye NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Nuclease-free water
-
Ethanol (absolute)
-
3 M Sodium Acetate, pH 5.2
-
Purification system (e.g., HPLC, gel filtration columns)
Procedure:
-
Prepare L-Oligonucleotide Solution: Dissolve the amine-modified L-oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the fluorescent dye NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. To the L-oligonucleotide solution, add a 10-20 fold molar excess of the dissolved dye NHS ester. b. Mix thoroughly by vortexing and protect the reaction from light by wrapping the tube in aluminum foil. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification of Labeled L-DNA: a. Purify the fluorescently labeled L-DNA from unconjugated dye and starting material. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is a highly effective method. b. Alternatively, for desalting and removing the majority of unconjugated dye, ethanol precipitation can be performed: i. Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold absolute ethanol to the reaction mixture. ii. Incubate at -20°C for at least 1 hour. iii. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. iv. Carefully decant the supernatant. v. Wash the pellet with cold 70% ethanol and centrifuge again. vi. Air-dry the pellet and resuspend in a suitable nuclease-free buffer (e.g., TE buffer).
-
Quantification and Quality Control: a. Measure the absorbance of the purified product at 260 nm (for L-DNA) and the excitation maximum of the dye. b. Calculate the concentration and labeling efficiency. c. Analyze the purity by gel electrophoresis (denaturing PAGE), which should show a band shift for the labeled oligonucleotide compared to the unlabeled one.
Protocol 2: Thiol-Reactive Labeling of L-DNA using Maleimide Dyes
This protocol outlines the conjugation of a thiol-modified L-oligonucleotide with a maleimide-activated fluorescent dye.[5][6][7][8][9]
Materials:
-
Thiol-modified L-oligonucleotide (lyophilized)
-
Fluorescent dye maleimide
-
Anhydrous DMSO or DMF
-
Degassed buffer, pH 7.0-7.5 (e.g., 0.1 M Phosphate buffer, 0.1 M HEPES)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Nuclease-free water
-
Purification system (e.g., HPLC, gel filtration columns)
Procedure:
-
Reduction of Disulfide Bonds (if necessary): a. Dissolve the thiol-modified L-oligonucleotide in a degassed buffer (pH 7.0-7.5). b. If the oligonucleotide has formed disulfide dimers, add a 10-20 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before the labeling reaction.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the fluorescent dye maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. To the (reduced) thiol-L-oligonucleotide solution, add a 10-30 fold molar excess of the dissolved dye maleimide. b. Mix thoroughly and protect from light. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically faster than NHS ester coupling.
-
Purification of Labeled L-DNA: a. Purify the labeled L-DNA using a suitable method such as HPLC or gel filtration to remove unreacted dye and oligonucleotide. b. Ethanol precipitation can also be used as described in Protocol 1.
-
Quantification and Quality Control: a. Perform spectrophotometric analysis and gel electrophoresis as described in Protocol 1 to determine the concentration, labeling efficiency, and purity of the final product.
Visualizations
Experimental Workflow for L-DNA Labeling
Caption: Workflow for the chemical labeling of L-DNA.
Signaling Pathway for L-DNA Aptamer (Spiegelmer) based Target Detection
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Polymerase Chain Reaction with L-Deoxyribonucleoside Triphosphates (L-dNTPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein, a process universally conserved in all known life forms, which are based on D-chirality molecules. The building blocks of DNA, deoxyribonucleoside triphosphates (dNTPs), exist as D-enantiomers. However, the synthesis and application of their mirror-image counterparts, L-deoxyribonucleoside triphosphates (L-dNTPs), have opened up a new field of xenobiology with significant potential in diagnostics, therapeutics, and synthetic biology.
L-DNA, being the mirror image of natural D-DNA, is resistant to degradation by naturally occurring nucleases, which are stereospecific for D-DNA. This intrinsic resistance makes L-DNA an ideal candidate for the development of highly stable aptamers (Spiegelmers), diagnostic probes, and targeted drug delivery vehicles. The amplification of L-DNA using a polymerase chain reaction (PCR) methodology, termed "mirror-image PCR," is a cornerstone technique for the production and manipulation of L-DNA. This process uniquely employs a polymerase with the opposite chirality (a D-polymerase) to synthesize L-DNA from an L-DNA template using L-dNTPs.
These application notes provide a detailed overview of the principles and protocols for conducting mirror-image PCR with L-dNTPs.
Principle of Mirror-Image PCR
Standard PCR utilizes a thermostable DNA polymerase (typically a D-enzyme) to amplify a D-DNA template using D-dNTPs. In contrast, mirror-image PCR leverages the stereospecificity of DNA polymerases. A D-polymerase, which naturally acts on D-DNA, can recognize and polymerize L-dNTPs when presented with an L-DNA template. The active site of the D-polymerase accommodates the L-enantiomers in a mirror-image fashion, enabling the synthesis of a complementary L-DNA strand. This process allows for the exponential amplification of L-DNA sequences. A key component for this reaction is a chemically synthesized D-amino acid version of a thermostable DNA polymerase, such as D-Dpo4.[1][2][3]
Applications
The ability to perform PCR with L-dNTPs has several key applications:
-
Spiegelmer Development: Spiegelmers (from the German 'Spiegel' for mirror) are L-aptamers that can bind to D-targets with high affinity and specificity. They are selected from L-DNA libraries and amplified using mirror-image PCR. Their resistance to nucleases gives them a significant advantage in therapeutic applications.
-
Enhanced Stability Probes: L-DNA probes used in diagnostic assays offer superior stability in biological samples, leading to more robust and reliable results.
-
Chiral Nanotechnology: L-DNA can be used as a building material for the assembly of novel, chiral nanostructures with unique properties.
-
Fundamental Research: The study of mirror-image biological systems provides insights into the origins of homochirality in nature.[3]
Experimental Protocols
The following are generalized protocols for mirror-image PCR. It is important to note that optimization of reaction conditions may be necessary depending on the specific L-DNA template, primers, and the D-polymerase used.
Protocol 1: Mirror-Image PCR for L-DNA Amplification[1]
This protocol is adapted from a method for the mirror-image PCR amplification of a reverse-transcribed L-DNA product.
Reaction Components:
| Component | Final Concentration |
| 10x Reaction Buffer | 1x |
| L-dNTPs (each) | 200 µM |
| L-DNA Forward Primer | 1 µM |
| L-DNA Reverse Primer | 1 µM |
| L-DNA Template | Variable |
| D-Dpo4-5m Polymerase | 500 nM |
| Nuclease-Free Water | To final volume |
10x Reaction Buffer Components:
| Component | Final Concentration in 1x |
| HEPES (pH 7.5) | 50 mM |
| MgCl₂ | 5 mM |
| NaCl | 50 mM |
| EDTA | 0.1 mM |
| DTT | 5 mM |
| Glycerol | 10% |
| DMSO | 3% |
| BSA | 0.1 mg/mL |
Thermocycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 86°C | 30 sec | 35-40 |
| Annealing | 50-58°C | 3 min | |
| Extension | 65°C | 8-14 min |
Note on Annealing and Extension: The provided source uses extended annealing and extension times, which may be specific to the template and polymerase used. Optimization of these parameters is recommended.
Protocol 2: Mirror-Image PCR for L-DNA Gene Assembly[2][4]
This protocol describes the use of mirror-image PCR to assemble an L-DNA gene from L-DNA oligonucleotides.
Reaction Components:
| Component | Final Concentration |
| 10x Reaction Buffer | 1x |
| L-dNTPs (each) | 160 µM |
| L-DNA Primers (each) | 0.2 µM |
| L-ssDNA Template | 60 nM |
| D-Dpo4 Polymerase | ~1 µM |
| Nuclease-Free Water | To final volume |
10x Reaction Buffer Components:
| Component | Final Concentration in 1x |
| HEPES (pH 7.5) | 25 mM |
| MgCl₂ | 5 mM |
| NaCl | 50 mM |
| EDTA | 0.1 mM |
| DTT | 5 mM |
| Glycerol | 10% |
| DMSO | 3% |
| BSA | 0.1 mg/mL |
Thermocycling Conditions:
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 86°C | 30 sec | 1 |
| Denaturation | 86°C | 15 sec | 30 |
| Annealing | 54°C | 15 sec | |
| Extension | 65°C | 2 min | |
| Final Extension | 65°C | 5 min | 1 |
Note: For less efficient reactions, the PCR may be performed in two phases of 15 cycles each, with fresh enzyme added between the phases.[4]
Data Presentation
Qualitative Comparison of PCR Components:
| Component | Standard PCR (D-DNA) | Mirror-Image PCR (L-DNA) |
| Template | D-DNA | L-DNA |
| Primers | D-Oligonucleotides | L-Oligonucleotides |
| dNTPs | D-dNTPs | L-dNTPs |
| Polymerase | L-amino acid based | D-amino acid based |
| Nuclease Susceptibility of Product | High | Low (Resistant) |
Visualizations
Experimental Workflow for Mirror-Image PCR
Caption: Workflow for a typical mirror-image PCR experiment.
Conceptual Pathway of Mirror-Image DNA Amplification
Caption: Conceptual diagram of mirror-image DNA amplification.
References
- 1. zhu.lab.westlake.edu.cn [zhu.lab.westlake.edu.cn]
- 2. A thermostable d-polymerase for mirror-image PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thermostable d-polymerase for mirror-image PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient chemical synthesis of mirror-image DNA polymerase Dpo4 assisted by one-pot multi-segment condensation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00243E [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in L-DNA oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in L-DNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable yield for L-DNA oligonucleotide synthesis?
A1: The acceptable yield for L-DNA oligonucleotide synthesis varies depending on the length of the oligonucleotide, the synthesis scale, and the purification method. However, a key metric is the average stepwise coupling efficiency. For a standard 20-mer oligonucleotide, a high-quality synthesis with an average coupling efficiency of 99% would theoretically yield about 82% of the full-length product before purification. The final isolated yield will be lower after purification.[1][2]
Q2: How does oligonucleotide length affect the final yield?
A2: Oligonucleotide length has a significant impact on the final yield. With each coupling step, a small fraction of the growing chains fails to extend. This effect is cumulative, so the longer the oligonucleotide, the lower the percentage of full-length product. For example, with a 99% coupling efficiency, a 20-mer has a theoretical maximum yield of 82%, while a 70-mer's maximum yield drops to approximately 50%.[1][3]
Q3: Can the purity of reagents significantly impact the yield?
A3: Absolutely. The purity of all reagents, particularly phosphoramidites, activators, and solvents, is critical for high synthesis yields. The presence of moisture is a primary cause of low coupling efficiency, as water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[4] Using anhydrous solvents and high-quality, fresh reagents is crucial.
Q4: Do modified L-DNA bases affect the overall synthesis yield compared to standard bases?
A4: Yes, modified L-DNA bases can have lower coupling efficiencies compared to standard phosphoramidites. Some modifications are less stable or may not couple as efficiently, leading to a higher rate of truncated sequences and, consequently, a lower overall yield of the full-length product.[1][3] It is not unusual for a modified reagent to have a coupling efficiency as low as 90%.[1][3]
Troubleshooting Guides
Issue 1: Low Overall Crude Yield
Q: My final crude oligonucleotide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low overall crude yield can stem from several factors throughout the synthesis cycle. The most common culprits are inefficient coupling, issues with reagents, or problems with the solid support.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all phosphoramidites, activators, and other reagents are fresh, of high purity, and stored under appropriate conditions to prevent degradation. Use anhydrous acetonitrile for all solutions to minimize moisture.[4]
-
Check for Moisture: Moisture in reagents or synthesizer lines dramatically decreases coupling efficiency.[4] Implement stringent anhydrous techniques and consider using fresh bottles of solvents.
-
Optimize Coupling Time: For longer oligonucleotides or sequences with known difficult couplings (e.g., G-rich sequences), increasing the coupling time may improve efficiency.
-
Perform a Trityl Cation Assay: This assay quantifies the coupling efficiency at each step, allowing you to pinpoint specific cycles with poor performance. A significant drop in the orange color intensity of the trityl cation indicates a coupling problem at that step.[4][5]
-
Evaluate Solid Support: Ensure the correct solid support with the appropriate loading capacity is being used for your synthesis scale.
Issue 2: High Percentage of n-1 and Shorter Failure Sequences
Q: My HPLC or gel electrophoresis analysis shows a significant amount of n-1 and shorter failure sequences. What is causing this?
A: The presence of n-1 and shorter sequences is a direct indicator of incomplete reactions during the synthesis cycle, specifically inefficient coupling and/or capping.
Troubleshooting Steps:
-
Address Low Coupling Efficiency: Refer to the troubleshooting steps for "Issue 1: Low Overall Crude Yield" to improve coupling efficiency. Unreacted 5'-hydroxyl groups from a failed coupling step are the primary source of n-1 sequences if capping is also inefficient.[4]
-
Verify Capping Reagent Activity: Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active. Inefficient capping will leave unreacted 5'-hydroxyl groups available to react in subsequent cycles, leading to deletion sequences.
-
Increase Capping Time: If you consistently observe n-1 products, consider increasing the capping time to ensure all unreacted sites are thoroughly blocked.
Issue 3: Low Yield After Cleavage and Deprotection
Q: I observe a good crude yield on the synthesizer, but the yield is significantly lower after cleavage and deprotection. What could be the problem?
A: Low yield after this stage points to issues with the cleavage from the solid support or incomplete removal of protecting groups, which can lead to product loss during purification.
Troubleshooting Steps:
-
Ensure Fresh Deprotection Reagents: Deprotection solutions, such as ammonium hydroxide, should be fresh. Old or improperly stored reagents can be less effective.[3]
-
Optimize Deprotection Conditions: Ensure the correct deprotection time and temperature are used for your specific oligonucleotide and any modifications. Some modifications require milder deprotection conditions to prevent degradation.[3]
-
Check for Complete Cleavage: Incomplete cleavage from the solid support is a common cause of low yield. Ensure adequate volume and incubation time with the cleavage reagent.
-
Consider the Impact of Modifications: Some modified oligonucleotides are sensitive to standard deprotection conditions, leading to degradation of the product. Consult the supplier's recommendations for any special deprotection requirements.
Issue 4: Significant Yield Loss During Purification
Q: A large portion of my oligonucleotide is lost during HPLC or other purification methods. How can I minimize this loss?
A: Purification can be a major step for yield loss, especially if the initial synthesis quality is poor.
Troubleshooting Steps:
-
Improve Crude Product Quality: The best way to improve purification yield is to start with a higher quality crude product containing a high percentage of the full-length oligonucleotide. Refer to the troubleshooting guides for Issues 1 and 2.
-
Optimize Purification Protocol: Adjust the purification parameters (e.g., gradient, column type for HPLC) to achieve better separation between the full-length product and failure sequences. For oligonucleotides with significant secondary structure, consider using a denaturing purification method.[6]
-
Perform a "Trityl-on" Purification: For reverse-phase HPLC, performing the purification with the 5'-DMT group still attached ("trityl-on") can greatly simplify the separation of the full-length product from failure sequences, which lack the hydrophobic DMT group.[7] The DMT group is then removed post-purification.
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 81.8% | 90.5% |
| 30-mer | 54.5% | 73.9% | 86.1% |
| 50-mer | 36.4% | 60.5% | 77.9% |
| 70-mer | 24.3% | 49.5% | 69.8% |
| 100-mer | 13.3% | 36.6% | 60.6% |
Data calculated using the formula: Yield = (Coupling Efficiency)^(Number of couplings)[1][3]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
This protocol provides a method to qualitatively and quantitatively assess the stepwise coupling efficiency during solid-phase oligonucleotide synthesis by measuring the absorbance of the released dimethoxytrityl (DMT) cation.
Methodology:
-
Sample Collection: During each detritylation step of the synthesis, collect the acidic solution containing the cleaved DMT cation. This solution is typically bright orange.
-
Dilution (if necessary): If the color is too intense for accurate spectrophotometer readings, dilute the collected fraction with the deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 495 nm using a UV-Vis spectrophotometer.[8]
-
Calculation of Stepwise Yield: The stepwise yield can be calculated by comparing the absorbance of the trityl cation released at a given step to the absorbance from the previous step. A stable absorbance from cycle to cycle indicates high and consistent coupling efficiency. A significant drop in absorbance indicates a problem with the coupling of that particular base.
Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides
This protocol outlines a general procedure for the analysis of crude oligonucleotide purity and yield using reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation: After cleavage and deprotection, dissolve a small aliquot of the crude oligonucleotide in an appropriate aqueous buffer (e.g., 0.1 M triethylammonium acetate (TEAA)).
-
HPLC System and Column: Use an HPLC system equipped with a UV detector and a C8 or C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.
-
-
Gradient Elution: Perform a linear gradient elution, for example, from 0% to 50% Mobile Phase B over 20-30 minutes at a flow rate of 1 mL/min. The exact gradient will depend on the length and sequence of the oligonucleotide.[9]
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis: The resulting chromatogram will show a main peak corresponding to the full-length oligonucleotide and smaller, earlier-eluting peaks corresponding to shorter failure sequences. The area under the main peak relative to the total peak area provides an estimate of the purity of the crude product.
Visualizations
Caption: Troubleshooting workflow for low yield in L-DNA oligonucleotide synthesis.
Caption: Step-by-step troubleshooting flowchart for low crude synthesis yield.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. biofabresearch.com [biofabresearch.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. Oligonucleotide Purification [sigmaaldrich.com]
- 8. atdbio.com [atdbio.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
optimizing PCR conditions for templates containing L-nucleotides
Welcome to the Technical Support Center for L-Nucleotide PCR Optimization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when amplifying templates containing L-nucleotides.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard DNA polymerase (e.g., Taq, Pfu) to amplify an L-DNA template?
A1: No, standard DNA polymerases are not compatible with L-DNA templates. Naturally occurring polymerases are stereospecific, meaning they have evolved to recognize and process only D-nucleic acids. The amplification of L-DNA requires a specially synthesized "mirror-image" DNA polymerase, which is a polymerase made of D-amino acids that can recognize and use an L-DNA template.[1][2][3]
Q2: What is a mirror-image DNA polymerase?
A2: A mirror-image DNA polymerase is a synthetic enzyme made from D-amino acids, which is the enantiomer (mirror-image) of a natural L-amino acid polymerase. This D-polymerase can specifically recognize and amplify L-DNA templates using L-deoxynucleoside triphosphates (L-dNTPs).[1][3] An example is a thermostable mirror-image polymerase based on a mutant of DNA Polymerase IV from Sulfolobus solfataricus (d-Dpo4-3C).[1]
Q3: What is "Mirror-Image PCR" (miPCR)?
A3: Mirror-Image PCR is the polymerase chain reaction performed to amplify an L-DNA template. It requires a mirror-image (D-amino acid) DNA polymerase, L-DNA primers, an L-DNA template, and a supply of L-dNTPs. The process operates with strict chiral specificity.[4]
Q4: Why is my mirror-image PCR (miPCR) failing or showing low efficiency?
A4: Low efficiency in miPCR can be due to several factors. The process can be inherently less efficient than standard PCR.[4] Key challenges include the potentially lower purity of commercially available L-dNTPs, which can inhibit the reaction, and reduced polymerase performance on GC-rich templates or with low concentrations of the L-DNA template.[4] Additionally, the extension times required are often significantly longer than in conventional PCR.[4]
Q5: Are there commercial suppliers for mirror-image DNA polymerases?
A5: Currently, mirror-image DNA polymerases are not widely commercially available and are primarily synthesized for research purposes. The synthesis of these enzymes, such as the 352 D-amino acid d-Dpo4-3C, is a complex chemical process.[1]
Q6: Can I use standard D-nucleotide primers to amplify an L-DNA template?
A6: No. Due to the principles of stereochemistry, D-oligonucleotides will not hybridize with L-DNA templates. You must use primers composed of L-nucleotides for the amplification of an L-DNA template.
Troubleshooting Guide
Users may encounter several issues during the optimization of mirror-image PCR for L-DNA templates. The following tables outline common problems, their potential causes, and recommended solutions.
Table 1: No or Low Amplicon Yield
| Observation | Possible Cause | Recommended Solution |
| No PCR product or very faint band on the gel. | Incompatible Polymerase: Using a standard D-polymerase with an L-DNA template. | Ensure you are using a validated mirror-image (D-amino acid) DNA polymerase.[1][2] |
| Suboptimal Cycling Conditions: Denaturation, annealing, or extension times/temperatures are incorrect. | Increase the initial denaturation time up to 3 minutes. Use a long extension time (e.g., 1 hour per cycle) as miPCR can be inefficient.[4] Optimize annealing temperature using a gradient PCR. | |
| Low-Purity L-dNTPs: Impurities in the L-dNTPs can inhibit the mirror-image polymerase. | Use the highest quality L-dNTPs available. Consider purifying L-dNTPs if possible. Low purity has been noted as a key technical issue.[4] | |
| Insufficient Template: The starting concentration of the L-DNA template is too low. | miPCR can be inefficient with low template amounts (<5 nM).[4] Increase the starting quantity of the L-DNA template. | |
| Degraded Reagents: Template, primers, or L-dNTPs may be degraded. | Use fresh, high-quality reagents. Store all components at their recommended temperatures. | |
| Incorrect Primer Design: Primers have a low melting temperature (Tm), secondary structures, or primer-dimer formation. | Design L-DNA primers with a Tm between 50-65°C and a GC content of 40-60%.[5][6][7] Use primer design software to check for secondary structures and self-complementarity. |
Table 2: Non-Specific Amplification or Smeared Bands
| Observation | Possible Cause | Recommended Solution |
| Multiple bands or a smear is visible on the gel. | Annealing Temperature Too Low: Primers are binding to non-target sequences on the L-DNA template. | Increase the annealing temperature in 2-3°C increments. A gradient PCR is the most effective way to determine the optimal annealing temperature. |
| Excessive Primer Concentration: High primer concentration can lead to primer-dimer formation and non-specific amplification. | Reduce the final concentration of each L-DNA primer. A typical starting range is 0.1-0.5 µM. | |
| High Mg²⁺ Concentration: Too much magnesium can reduce the stringency of primer annealing. | Titrate the Mg²⁺ concentration in the reaction buffer. Test a range from 1.5 mM to 3.0 mM. | |
| Too Many Cycles: Excessive cycling can lead to the accumulation of non-specific products. | Reduce the total number of PCR cycles by 5-10 cycles. | |
| Template Contamination or Degradation: The L-DNA template is impure or has been nicked/sheared. | Re-purify the L-DNA template. Evaluate template integrity by gel electrophoresis. |
Experimental Protocols & Workflows
Protocol: Mirror-Image PCR (miPCR) for L-DNA Amplification
This protocol is a generalized guideline based on published research and may require significant optimization for your specific template and target.[4]
1. Reaction Setup:
-
Work in a sterile, nuclease-free environment to prevent contamination.
-
Thaw all components on ice.
-
Prepare a master mix to ensure consistency across reactions.
| Component | 50 µL Reaction Volume | Final Concentration |
| Nuclease-Free Water | To 50 µL | - |
| 5X Reaction Buffer (HF or GC)¹ | 10 µL | 1X |
| L-dNTPs (10 mM each) | 1 µL | 200 µM each |
| L-DNA Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| L-DNA Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| L-DNA Template | Variable | < 250 ng |
| Mirror-Image DNA Polymerase² | 0.5 µL | 1.0 unit/50 µL |
¹Buffer choice may depend on the specific mirror-image polymerase and template GC content. A GC buffer is often recommended for difficult or GC-rich templates. ²Optimal enzyme concentration may vary and should be optimized (0.5-2.0 units per 50 µL reaction).
2. Thermal Cycling:
-
Gently mix the reaction components and centrifuge briefly.
-
Place the tubes in a thermal cycler and run the following program:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 98°C | 3 minutes | 1 |
| Denaturation | 98°C | 30 seconds | 40 |
| Annealing | 58°C* | 1 minute | |
| Extension | 65°C | 1 hour** | |
| Final Extension | 65°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | - |
*Annealing temperature is primer-dependent and should be optimized with a gradient. **The extension time is significantly longer than in standard PCR and reflects the reported lower efficiency of current mirror-image polymerases. This may require optimization.[4]
3. Product Analysis:
-
Analyze the PCR products by running an aliquot (e.g., 5-10 µL) on a 1-3% agarose gel stained with a DNA-binding dye.
-
Use a DNA ladder to estimate the size of the amplified product.
Visualizations
Caption: Workflow for mirror-image PCR (miPCR) of L-DNA templates.
Caption: Troubleshooting logic for optimizing miPCR conditions.
References
- 1. A thermostable d-polymerase for mirror-image PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirror, mirror: The quest to make mirror-image L-DNA — Genetics Unzipped [geneticsunzipped.com]
- 4. Mirror-image polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-dna-universe.com [the-dna-universe.com]
- 6. bio-rad.com [bio-rad.com]
- 7. addgene.org [addgene.org]
Technical Support Center: L-DNA Oligonucleotide Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the in vitro degradation of L-DNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of L-DNA oligonucleotide stability in vitro?
L-DNA's remarkable stability stems from its stereochemistry. Biological systems, including all known nucleases, have evolved to recognize and process D-deoxyribose, the natural form of DNA, which forms a right-handed helix.[1] L-DNA is the non-superimposable mirror image (enantiomer) of D-DNA, consisting of L-deoxyribose sugars that form a left-handed helix.[1][2] This "unnatural" stereoisomer is orthogonal to the biological environment, meaning enzymes like nucleases, which are highly stereospecific, cannot recognize or bind to the L-DNA backbone.[1][3] Consequently, L-DNA is exceptionally resistant to enzymatic degradation by both endonucleases and exonucleases.[1][4][5]
Q2: I'm observing degradation of my L-DNA oligo in a serum stability assay. What could be the cause?
While L-DNA is highly resistant to enzymatic degradation, apparent degradation in an assay can arise from several non-enzymatic factors or experimental artifacts. Here are the most common causes to investigate:
-
Chemical Degradation: Harsh chemical conditions can cause non-enzymatic degradation.
-
Physical Shearing: High-molecular-weight DNA can be sensitive to physical stress.
-
Sample Contamination:
-
Nuclease Contamination: While L-DNA is resistant, ensure your buffers and equipment are free of high concentrations of nucleases that might affect assay components or analysis.
-
D-DNA Contamination: If your L-DNA synthesis was impure and contains residual D-DNA, the D-DNA portion will be degraded, which might be misinterpreted as L-DNA degradation.
-
-
Assay Artifacts: The issue may lie with the analysis method rather than the L-DNA itself. For example, issues with gel electrophoresis (e.g., buffer composition, voltage) can cause smearing or band shifts that mimic degradation.[5]
Q3: How does the stability of L-DNA compare to standard D-DNA or modified D-DNA oligonucleotides?
L-DNA is significantly more stable than unmodified D-DNA and often surpasses the stability of chemically modified D-DNA oligonucleotides in biological matrices. Unmodified D-DNA can be degraded in serum within minutes to hours, whereas L-DNA remains stable for days.[3][4][9]
Quantitative Data: Stability Comparison
The following table summarizes the comparative stability of D-DNA versus L-DNA based on published experimental findings.
| Oligonucleotide Type | Matrix / Enzyme | Incubation Conditions | Observed Stability / Half-Life | Reference |
| D-DNA Aptamer | Purified S1 Nuclease or DNase I | 37°C | Degraded in < 10 seconds | [4] |
| L-DNA Aptamer | Purified S1 Nuclease or DNase I | 37°C | Unaffected after 10 days | [4] |
| Unmodified D-DNA | Human Serum (Fresh) | 37°C | Half-life of ~4.9 hours | [9] |
| Unmodified D-DNA | Human Serum (Frozen) | 37°C | Half-life of ~6 to 16 hours | [9] |
| D-DNA with 3' Inverted dT Cap | Human Serum (Fresh) | 37°C | Half-life of ~8.2 hours | [9] |
| L-DNA Probes | Cell Culture Environment | 37°C | Stable for several days, enabling long-term imaging | [3] |
Troubleshooting Guides & Visual Workflows
Troubleshooting Unexpected L-DNA Degradation
If you observe what appears to be degradation of your L-DNA sample, follow this logical troubleshooting workflow to identify the potential cause.
References
- 1. glenresearch.com [glenresearch.com]
- 2. biomers.net | L-DNA - biomers.net Oligonucleotides [biomers.net]
- 3. Nuclease‐Resistant L‐DNA Tension Probes Enable Long‐Term Force Mapping of Single Cells and Cell Consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Utilising the left-helical conformation of L-DNA for analysing different marker types on a single universal microarray platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic L-Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the purification challenges of synthetic L-oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are L-oligonucleotides and why are they used?
L-oligonucleotides are the synthetic, mirror-image counterparts (enantiomers) of naturally occurring D-oligonucleotides.[1] They share the same physical and chemical properties as their natural counterparts but possess an inverted L-(deoxy)ribose sugar backbone.[1] This structural difference provides a significant advantage: high resistance to degradation by cellular nucleases, which enhances their stability in biological systems.[1] This property makes them promising candidates for various therapeutic and diagnostic applications.
Q2: What are the most common impurities in synthetic L-oligonucleotide preparations?
The synthesis of L-oligonucleotides, like their D-counterparts, is subject to side reactions and incomplete steps, leading to a variety of impurities. These impurities can affect the quality, stability, and efficacy of the final product.[2] Common impurities include:
-
Truncated sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle.[][4]
-
Extended sequences (n+1): Longer oligonucleotides that can arise from issues with the capping step during synthesis.[][4]
-
Sequences with base modifications: These can occur due to side reactions or degradation during synthesis and deprotection, and may include abasic sites or acetylated bases.[4]
-
Process-related impurities: Residual solvents, reagents, and by-products from the manufacturing process.[4]
-
Depurination products and oxidized species: Degradation by-products that can arise during synthesis, purification, or storage.[5]
Q3: Which purification method is best for my L-oligonucleotide?
The choice of purification method depends on several factors, including the length of the oligonucleotide, the required purity level, the scale of the purification, and the intended downstream application.[6][7] Here is a general guide:
| Purification Method | Best For | Key Advantages |
| Desalting | Routine applications like PCR and sequencing for oligos ≤35 bases.[7][8] | Removes salts and very short truncation products.[8] |
| Reverse-Phase HPLC (RP-HPLC) | Oligos <50 bases, modified oligos (e.g., with fluorophores), and larger scales.[9] | High resolution, efficient for modified oligos.[9] |
| Anion-Exchange HPLC (AEX-HPLC) | Oligos up to 40 bases, separation based on charge.[7] | Excellent resolution for smaller quantities, separates based on the number of phosphate groups.[7] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Oligos >40 bases, applications requiring the highest purity.[8][10] | Excellent size resolution, can resolve single-base differences.[7][10] |
Q4: Do L-oligonucleotides require different purification protocols than D-oligonucleotides?
The fundamental principles of purification for L-oligonucleotides are the same as for D-oligonucleotides. The common purification techniques such as RP-HPLC, AEX-HPLC, and PAGE separate oligonucleotides based on their physicochemical properties like hydrophobicity, charge, and size, which are identical for both enantiomers.[1] Therefore, standard protocols for oligonucleotide purification can be applied to L-oligonucleotides. However, it is always crucial to optimize the specific conditions for each sequence.
Troubleshooting Guides
Issue 1: Low Purity After Purification
Symptom: The final product shows significant levels of truncated (n-1) or other impurities upon analysis by HPLC or PAGE.
| Possible Cause | Recommended Solution |
| Inefficient initial synthesis. | The purity of the crude oligonucleotide is highly dependent on the coupling efficiency of the synthesis. For long oligonucleotides, even a small decrease in coupling efficiency per step results in a significantly lower yield of the full-length product.[8] Review and optimize synthesis conditions. |
| Inappropriate purification method for oligo length. | For longer oligonucleotides (>50 bases), RP-HPLC resolution decreases.[9] Consider using PAGE for higher purity of long oligos.[8] For shorter oligos where charge differences are more pronounced, AEX-HPLC can be effective.[7] |
| Co-elution of impurities. | The n-1 impurity is often very similar in properties to the full-length product, making separation challenging.[11] Optimize the gradient in HPLC or the gel percentage and run time in PAGE to improve resolution.[12][13] |
| Overloading the purification column or gel. | Exceeding the loading capacity of the purification system leads to poor separation.[14] Refer to the column or gel manufacturer's guidelines for optimal loading amounts and consider performing multiple smaller-scale purifications. |
Issue 2: Low Yield of Purified L-Oligonucleotide
Symptom: The quantity of the final purified product is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Loss during desalting. | Precipitation methods for desalting can sometimes result in lower yields compared to other methods like spin columns or dialysis.[15] For small, precious samples, consider using spin columns. |
| Harsh purification conditions. | High temperatures or extreme pH during purification can lead to degradation of the oligonucleotide.[14] Optimize temperature and pH to ensure the stability of your L-oligonucleotide. |
| Incomplete elution from the purification matrix. | The oligonucleotide may be binding too strongly to the column or gel. Adjust the elution conditions, such as the salt concentration in AEX-HPLC or the organic solvent percentage in RP-HPLC, to ensure complete recovery. |
| Multiple purification steps. | Each purification step will inevitably lead to some loss of product. Minimize the number of steps where possible or optimize each step for maximum recovery. |
Issue 3: Poor Peak Shape in HPLC
Symptom: Chromatogram shows broad, tailing, or split peaks.
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase. | High temperature and high pH can help minimize secondary interactions in oligonucleotide separations. Ensure your column is stable under these conditions. |
| Oligonucleotide aggregation. | Guanine-rich sequences, for example, have a tendency to form aggregates, leading to poor chromatographic behavior.[16] Consider using denaturing conditions (e.g., elevated temperature) to disrupt aggregates.[14] |
| Column contamination or degradation. | An increase in backpressure and decreased column performance can be caused by absorption of the oligonucleotide to the packing material or inlet frit.[17] Follow the manufacturer's instructions for column cleaning and regeneration. |
| Inappropriate mobile phase. | The type and concentration of the ion-pairing reagent in RP-HPLC significantly influence retention and peak shape. Experiment with different ion-pairing reagents or concentrations to optimize the separation. |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography (IEX) for L-Oligonucleotide Purification
This protocol provides a general guideline for the purification of L-oligonucleotides using anion-exchange chromatography.
-
Column Equilibration:
-
Equilibrate the anion-exchange column with a low-ionic-strength binding buffer until a stable baseline is achieved.[18]
-
-
Sample Loading:
-
Dissolve the crude L-oligonucleotide in the binding buffer.
-
Inject the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the binding buffer to remove any unbound impurities.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions across the elution peak corresponding to the full-length L-oligonucleotide.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the fractions containing the pure product.
-
-
Desalting:
Protocol 2: Reversed-Phase Ion-Pairing HPLC (IP-RP-HPLC) for L-Oligonucleotide Purification
This protocol outlines a general procedure for purifying L-oligonucleotides using IP-RP-HPLC.
-
Mobile Phase Preparation:
-
Prepare a low-concentration ion-pairing reagent (e.g., triethylammonium acetate - TEAA) in both an aqueous mobile phase (A) and an organic mobile phase (B, typically acetonitrile).[18]
-
-
Column Equilibration:
-
Equilibrate the C18 column with the starting mobile phase composition (a high percentage of A) until a stable baseline is observed.
-
-
Sample Loading:
-
Dissolve the crude L-oligonucleotide in the aqueous mobile phase.
-
Inject the sample onto the column.
-
-
Elution:
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of the full-length product.
-
-
Analysis and Pooling:
-
Analyze the purity of the collected fractions.
-
Pool the pure fractions.
-
-
Removal of Ion-Pairing Reagent:
-
If necessary for downstream applications, remove the ion-pairing reagent from the purified sample.
-
Visualizations
Caption: General workflow for the purification of synthetic L-oligonucleotides.
Caption: Troubleshooting logic for low purity in L-oligonucleotide purification.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 4. tsquality.ch [tsquality.ch]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 7. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 8. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 9. labcluster.com [labcluster.com]
- 10. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-works.com [bio-works.com]
- 12. hamiltoncompany.com [hamiltoncompany.com]
- 13. 9 Tips to Troubleshoot Challenges in Gel Electrophoresis [igenels.com]
- 14. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 15. polarisoligos.com [polarisoligos.com]
- 16. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 17. agilent.com [agilent.com]
- 18. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 19. ymc.eu [ymc.eu]
- 20. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Separation of oligo-RNA by reverse-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enzymatic L-DNA Ligation Efficiency
Welcome to the technical support center for the enzymatic ligation of L-deoxynucleic acid (L-DNA). This resource is designed for researchers, scientists, and drug development professionals who are working with this mirror-image DNA and encountering challenges in achieving efficient enzymatic ligation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your L-DNA ligation experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enzymatic ligation of L-DNA.
Q1: Why is standard T4 DNA ligase ineffective for ligating L-DNA?
A1: Standard DNA ligases, such as T4 DNA ligase, are naturally occurring enzymes composed of L-amino acids. These enzymes have a specific three-dimensional structure that recognizes and binds to the right-handed helical structure of D-DNA. L-DNA, being the mirror image of D-DNA, forms a left-handed helix. This stereochemical difference prevents the active site of natural D-enzymes from properly aligning with the L-DNA substrate, thus inhibiting enzymatic activity.
Q2: What enzyme should be used for the enzymatic ligation of L-DNA?
A2: The enzymatic ligation of L-DNA requires a ligase that can recognize and act on the left-handed L-DNA helix. Researchers have successfully addressed this by using a ligase composed of D-amino acids, the mirror image of natural amino acids. This engineered enzyme, often referred to as a "D-ligase" or d-LigA, has the correct chirality to bind and ligate L-DNA substrates efficiently.
Q3: What are the critical factors affecting the efficiency of L-DNA ligation?
A3: Several factors can influence the efficiency of enzymatic L-DNA ligation, including:
-
Enzyme Concentration: The optimal concentration of the D-amino acid ligase is crucial.
-
Temperature: The reaction temperature affects both enzyme activity and the annealing of L-DNA fragments.
-
Buffer Composition: The pH, ionic strength, and presence of cofactors like ATP and Mg2+ in the reaction buffer are critical for optimal enzyme function.
-
L-DNA Substrate Quality: The purity and concentration of the L-DNA fragments, as well as the nature of their ends (cohesive or blunt), significantly impact ligation efficiency.
-
Inhibitors: Contaminants from DNA purification steps can inhibit the ligase.
Q4: Can I use the same reaction buffer for L-DNA ligation as for D-DNA ligation?
A4: While the fundamental components of the ligation buffer (Tris-HCl, MgCl₂, ATP, DTT) are the same, the optimal concentrations may differ for a D-amino acid ligase acting on L-DNA. It is recommended to start with a standard T4 DNA ligase buffer and optimize the concentrations of each component for your specific application.
II. Troubleshooting Guide
This guide provides a question-and-answer format to help you troubleshoot common problems encountered during enzymatic L-DNA ligation.
| Problem | Possible Cause | Recommended Solution |
| Low or no ligation product | Inactive D-amino acid ligase: Improper storage or handling. | - Ensure the enzyme has been stored at the correct temperature (-20°C) and has not undergone multiple freeze-thaw cycles.- Test the enzyme activity with a positive control L-DNA substrate. |
| Suboptimal enzyme concentration: Too little or too much enzyme. | - Perform a titration experiment to determine the optimal concentration of the D-amino acid ligase for your specific L-DNA substrates. | |
| Incorrect reaction temperature: Temperature is too high or too low. | - For cohesive ends, try incubating at a lower temperature (e.g., 16°C) overnight to favor annealing.- For blunt ends, a higher temperature (e.g., 25°C) for a shorter duration may be more effective. | |
| Degraded ATP in the buffer: ATP is sensitive to freeze-thaw cycles. | - Aliquot the ligation buffer into single-use volumes to avoid repeated freeze-thawing.- Use a fresh stock of ATP in your buffer. | |
| Presence of inhibitors: Contaminants from L-DNA purification (e.g., high salt, ethanol, EDTA). | - Ensure thorough purification of your L-DNA fragments.- Consider an additional ethanol precipitation or column purification step. | |
| Incorrect L-DNA end chemistry: Lack of 5' phosphate on the donor L-DNA strand. | - If your L-DNA was synthesized or PCR amplified, ensure it has been 5' phosphorylated using a suitable kinase that can act on L-DNA (if available) or by chemical synthesis. | |
| High background of unligated vector | Vector self-ligation: The linearized vector re-ligates to itself. | - Dephosphorylate the linearized L-DNA vector using a suitable phosphatase prior to ligation. Ensure the phosphatase is heat-inactivated before adding the ligase. |
| Incomplete restriction digest of the vector: The vector was not fully linearized. | - Optimize the restriction digest of the L-DNA vector to ensure complete linearization. Verify complete digestion by gel electrophoresis. | |
| Formation of multiple inserts or concatemers | Incorrect vector:insert molar ratio: Too high a concentration of the insert L-DNA. | - Optimize the molar ratio of vector to insert. Start with a 1:3 vector:insert molar ratio and try varying it (e.g., 1:1, 1:5). |
III. Quantitative Data Summary
Due to the specialized nature of L-DNA enzymatic ligation, comprehensive quantitative data in the public domain is limited. The following tables provide a general framework for optimizing reaction conditions based on principles derived from D-DNA ligation, which should be adapted and validated for your specific L-DNA system.
Table 1: General Effect of Temperature on Ligation Efficiency
| Temperature (°C) | Cohesive End Ligation Efficiency | Blunt End Ligation Efficiency |
| 4 | Moderate (requires long incubation) | Low |
| 16 | High | Moderate |
| 25 | Moderate | High |
| 37 | Low (destabilizes annealing) | Moderate |
Table 2: Recommended Starting Concentrations for Ligation Buffer Components
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.6) | 1 M | 50 mM |
| MgCl₂ | 1 M | 10 mM |
| ATP | 100 mM | 1 mM |
| Dithiothreitol (DTT) | 1 M | 10 mM |
IV. Experimental Protocols
This section provides a detailed methodology for a typical enzymatic ligation of L-DNA fragments.
Protocol 1: General Enzymatic Ligation of L-DNA Fragments
1. Materials:
-
Purified linear L-DNA vector
-
Purified L-DNA insert
-
D-amino acid DNA ligase (d-LigA)
-
10x Ligation Buffer (500 mM Tris-HCl pH 7.6, 100 mM MgCl₂, 10 mM ATP, 100 mM DTT)
-
Nuclease-free water
2. Procedure:
-
On ice, set up the ligation reaction in a sterile microcentrifuge tube as follows:
-
L-DNA Vector: X ng (e.g., 50-100 ng)
-
L-DNA Insert: Y ng (calculate for a 1:3 vector:insert molar ratio)
-
10x Ligation Buffer: 2 µL
-
D-amino acid DNA ligase: Z units (optimize based on manufacturer's recommendations or empirical testing)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Gently mix the components by pipetting up and down.
-
Incubate the reaction at the desired temperature. For cohesive ends, 16°C overnight is a good starting point. For blunt ends, try 25°C for 2-4 hours.
-
(Optional) Heat-inactivate the ligase at 65°C for 10 minutes.
-
The ligated L-DNA is now ready for downstream applications.
Protocol 2: Ligation of L-DNA Aptamers
This protocol is a specialized application of L-DNA ligation, often used in the development of nuclease-resistant aptamers.
1. Materials:
-
5'-phosphorylated L-DNA oligonucleotide 1
-
3'-hydroxyl L-DNA oligonucleotide 2
-
L-DNA template (complementary to the ends of oligo 1 and 2 to bring them into proximity)
-
D-amino acid DNA ligase (d-LigA)
-
10x Ligation Buffer
-
Nuclease-free water
2. Procedure:
-
In a sterile microcentrifuge tube, combine the L-DNA oligonucleotides and the template in equimolar amounts.
-
Anneal the oligonucleotides to the template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
On ice, add the 10x Ligation Buffer and D-amino acid DNA ligase to the annealed mixture.
-
Incubate at a temperature that maintains the stability of the template-oligonucleotide complex, typically between 16°C and 25°C, for 1-4 hours.
-
Denature the ligation product from the template by heating to 95°C for 5 minutes.
-
The ligated single-stranded L-DNA aptamer can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).
V. Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the enzymatic ligation of L-DNA.
Caption: Experimental workflow for enzymatic ligation of L-DNA.
Caption: Troubleshooting logic for failed L-DNA ligation.
Technical Support Center: Overcoming Poor Solubility of 2'-Deoxy-L-guanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2'-Deoxy-L-guanosine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is known to have poor solubility in water and aqueous buffers at neutral pH. Its solubility is significantly influenced by the solvent and the pH of the solution. It is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in aqueous solutions with an alkaline pH.
Q2: What are the recommended solvents for dissolving this compound?
A2: For preparing stock solutions, 100% DMSO is highly recommended due to its ability to dissolve this compound at high concentrations. For aqueous-based assays, adjusting the pH of the buffer to the alkaline range can significantly improve solubility. Co-solvent systems can also be employed for specific applications.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly acidic compound. Its solubility in aqueous solutions increases significantly as the pH becomes more alkaline. This is due to the deprotonation of the molecule, which increases its polarity and interaction with water molecules. Therefore, using basic buffers or adjusting the pH with a base like sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) can be an effective strategy for solubilization.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating in combination with sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions. However, it is crucial to be cautious about the thermal stability of the compound. Prolonged exposure to high temperatures should be avoided to prevent degradation.
Q5: What should I do if this compound precipitates out of my aqueous working solution?
A5: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue. This can be addressed by:
-
Decreasing the final concentration: The concentration of this compound in the final working solution may be above its solubility limit in that specific buffer.
-
Increasing the percentage of co-solvent: If the experimental system allows, a slightly higher final concentration of DMSO may be necessary to maintain solubility.
-
Adjusting the pH of the aqueous buffer: Ensuring the final pH of the working solution is in the alkaline range can prevent precipitation.
-
Using solubilizing agents: Incorporating excipients like cyclodextrins can help maintain the compound in solution.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
-
Symptom: this compound powder does not fully dissolve in the chosen solvent, or a precipitate forms.
-
Troubleshooting Steps:
-
Verify the Solvent: For high concentrations, 100% DMSO is the recommended starting point.
-
Employ Physical Methods: Use a combination of vortexing and sonication to aid dissolution. Gentle warming can also be applied.
-
Consider a Basic Solvent: For some applications, preparing the stock solution in a basic solvent like 1M ammonium hydroxide may be effective.[1]
-
Issue 2: Precipitation in Cell Culture Media or Assay Buffer
-
Symptom: A precipitate is observed after diluting the DMSO stock solution into an aqueous medium.
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in the medium is as low as possible while maintaining solubility, as high concentrations can be toxic to cells.
-
pH Adjustment of the Medium: If compatible with your experimental setup, slightly increasing the pH of the cell culture medium or assay buffer can enhance solubility.
-
Prepare Fresh Working Solutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare them fresh before each experiment.
-
Data Presentation
Table 1: Solubility of this compound and Related Guanosine Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 100 mg/mL (374.20 mM) | [2] |
| 2'-Deoxyguanosine | 1 M NH₄OH | 50 mg/mL | [1] |
| Guanosine | DMSO | ~30 mg/mL | [3] |
| Guanosine | 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [3] |
| L-Guanosine | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.83 mM) | [4] |
| L-Guanosine | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.83 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound (MW: 267.24 g/mol ). For 1 mL of a 100 mM solution, weigh 26.72 mg.
-
Solvent Addition: Add the calculated amount of 100% DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously. If necessary, place the vial in a sonicator bath for 5-10 minutes to facilitate dissolution. Gentle warming may be applied if needed.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using pH Adjustment
-
Initial Suspension: Suspend the desired amount of this compound in the aqueous buffer (e.g., PBS).
-
pH Adjustment: While stirring, add a small amount of a base (e.g., 1N NaOH) dropwise to the suspension.
-
Monitoring: Monitor the pH and the dissolution of the compound. Continue adding the base until the compound is fully dissolved. Note the final pH.
-
Final pH Adjustment: If necessary, adjust the pH back towards the desired experimental range, being careful not to cause precipitation.
-
Use Immediately: It is recommended to use this solution immediately after preparation.
Protocol 3: Enhancing Solubility with Cyclodextrins
This protocol is based on the principle of forming an inclusion complex to enhance solubility.
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin or Sulfobutyl ether-β-cyclodextrin) in the desired aqueous buffer.
-
Add this compound: Add the this compound powder to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.
-
Complex Formation: Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method like UV-Vis spectrophotometry.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming poor solubility.
References
Technical Support Center: L-DNA Aptamer Aggregation
<content_type_2>
This guide provides troubleshooting strategies and frequently asked questions to help researchers prevent, identify, and resolve issues related to the aggregation of L-DNA aptamers during experimental workflows.
Troubleshooting Guide
This section addresses common problems encountered with L-DNA aptamer aggregation in a step-by-step, question-and-answer format.
Q1: I suspect my L-DNA aptamers are aggregating. What are the initial diagnostic steps?
A1: The first step is to confirm the presence of aggregates and characterize their nature. Visual inspection for turbidity or precipitation is a preliminary indicator. For a quantitative assessment, the following techniques are recommended:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. A high degree of polydispersity or the presence of particles significantly larger than the expected monomeric aptamer size suggests aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of early-eluting peaks before the expected monomer peak is a strong indication of high molecular weight aggregates.
-
Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE): Aggregated aptamers will migrate slower than their monomeric counterparts, resulting in bands higher up in the gel or retained in the well. A single, sharp band is expected for a homogenous, non-aggregated sample.[1]
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=12, newrank=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Caption: Troubleshooting workflow for L-DNA aptamer aggregation.
Q2: My analysis confirms aggregation. How can I resolve this by modifying the buffer?
A2: Buffer composition is critical for aptamer folding and stability.[2] Aggregation often arises from suboptimal ionic strength, pH, or the absence of necessary cofactors.
-
Ionic Strength: The negatively charged phosphate backbone of DNA can cause repulsion, but this is typically screened by cations.[2]
-
Monovalent Cations (Na+, K+): These are essential for neutralizing charge repulsion and stabilizing aptamer structure. Typical concentrations range from 100-150 mM. High salt concentrations (e.g., >250 mM) can sometimes promote aggregation by neutralizing the DNA's negative charge too effectively.[3]
-
Divalent Cations (Mg2+, Ca2+): Magnesium is often crucial for the proper tertiary folding of many aptamers.[4][5] A concentration of 1-5 mM MgCl2 is commonly recommended in the final application buffer.[4][5] However, excess Mg2+ can sometimes promote the formation of intermolecular G-quadruplexes if the sequence is G-rich, leading to aggregation.
-
-
pH: Maintain a neutral pH range (typically 7.0-8.0) as acidic conditions can lead to degradation.[5]
-
Additives: Certain molecules can be included in the buffer to enhance solubility and prevent non-specific interactions.
-
Surfactants: Non-ionic surfactants like Tween 20 (e.g., at 0.05-0.1%) or Triton X-100 can prevent aggregation by blocking non-specific hydrophobic interactions.[6][7]
-
Solubilizing Agents: An equimolar mix of Arginine and Glutamate (e.g., 50 mM total) can significantly increase the solubility of biomolecules.[7]
-
Q3: Could the aptamer sequence itself be the cause of aggregation?
A3: Yes, certain sequences are predisposed to aggregation.
-
G-Rich Sequences: Sequences containing four or more consecutive guanines (G-runs) can form intermolecular G-quadruplexes, leading to significant aggregation.[8]
-
Self-Complementarity: Palindromic or highly self-complementary sequences can lead to the formation of intermolecular duplexes.
Solutions:
-
Sequence Modification: If possible, redesign the aptamer to break up G-runs or areas of high self-complementarity without disrupting the target binding site.
-
Chemical Substitution: Substituting guanine with its analog 7-deaza-guanine or pyrazolo[3,4-d]pyrimidine guanine (PPG) can disrupt the Hoogsteen hydrogen bonds necessary for G-quadruplex formation, thereby reducing aggregation.[8]
Frequently Asked Questions (FAQs)
Q: What is the correct procedure for reconstituting and storing lyophilized L-DNA aptamers to minimize aggregation?
A: Proper handling from the very first step is crucial.
-
Resuspension: Briefly centrifuge the tube to ensure the lyophilized pellet is at the bottom.[4][9] Resuspend the aptamer in a suitable buffer (e.g., TE buffer: 10 mM Tris, 0.1 mM EDTA, pH 7.5) or nuclease-free water to a stock concentration of ~100 µM.
-
Storage: Store the aptamer stock solution in small aliquots at -20°C or colder in a non-defrosting freezer to avoid repeated freeze-thaw cycles, which can promote aggregation.[4][5]
Q: Is a heating and cooling step necessary before using my aptamer?
A: Yes, this "folding" step is critical to ensure the aptamer adopts its correct tertiary structure, which is essential for function and can prevent aggregation caused by misfolding.
-
Standard Protocol:
-
Dilute the aptamer to its working concentration in a folding buffer that contains the necessary salts for your application (e.g., 1x PBS with 1-5 mM MgCl2).[5]
-
Heat the solution to 85-95°C for 5 minutes.[4]
-
Allow the solution to cool slowly to room temperature over approximately 15-20 minutes.[4] The aptamer is now folded and ready for use.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.7, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, newrank=true, size="7.6,5!"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Caption: Standard workflow for aptamer reconstitution and folding.
Q: Can high aptamer concentrations lead to aggregation?
A: Yes, the probability of intermolecular interactions increases with concentration. If you observe aggregation, try working with a lower concentration of your L-DNA aptamer. If high concentrations are necessary for your application, optimizing the buffer with additives like Tween 20 or Arginine/Glutamate becomes even more critical.[6][7]
Q: How do chemical modifications affect aggregation?
A: Modifications can either help or hinder, depending on their nature.
-
PEGylation: Conjugating polyethylene glycol (PEG) to the aptamer increases its hydrodynamic radius and can improve solubility and in vivo half-life, often reducing aggregation.[10]
-
Thiol Modifications: Thiolated aptamers can form intermolecular disulfide bonds, leading to dimerization and aggregation.[3] It is essential to reduce thiolated aptamers immediately before each use with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[3][4]
Experimental Protocols
Protocol 1: Characterization of Aggregation by Native PAGE
-
Gel Preparation: Prepare a non-denaturing polyacrylamide gel (e.g., 10-15%) in TBE buffer (Tris/Borate/EDTA).
-
Sample Preparation: Mix your L-DNA aptamer sample with a native loading dye (do not use denaturants like SDS or urea, and do not heat).
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage in cold TBE buffer (running the gel at 4°C can help maintain aptamer structure).
-
Staining: Stain the gel using a nucleic acid stain (e.g., SYBR Gold or GelRed).
-
Analysis: Visualize the gel. A single, sharp band indicates a homogenous sample. Smearing or the presence of bands with low mobility suggests aggregation.[1]
Protocol 2: Buffer Optimization Screen
To identify optimal buffer conditions, screen a matrix of variables. Below is an example table for screening NaCl and MgCl2 concentrations. Aptamer aggregation can be assessed for each condition using DLS.
| Buffer Condition | Base Buffer (e.g., 20 mM Tris, pH 7.4) | NaCl (mM) | MgCl₂ (mM) | DLS Result (Avg. Particle Size / PDI) |
| 1 | + | 50 | 0.5 | Record Data Here |
| 2 | + | 50 | 1.0 | Record Data Here |
| 3 | + | 50 | 2.5 | Record Data Here |
| 4 | + | 150 | 0.5 | Record Data Here |
| 5 | + | 150 | 1.0 | Record Data Here |
| 6 | + | 150 | 2.5 | Record Data Here |
| 7 | + | 250 | 0.5 | Record Data Here |
| 8 | + | 250 | 1.0 | Record Data Here |
| 9 | + | 250 | 2.5 | Record Data Here |
Data Interpretation: Conditions resulting in the smallest average particle size and the lowest Polydispersity Index (PDI) are least prone to causing aggregation.
References
- 1. japtamers.co.uk [japtamers.co.uk]
- 2. europeanscience.org [europeanscience.org]
- 3. researchgate.net [researchgate.net]
- 4. basepairbio.com [basepairbio.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Frontiers | Strategies for developing long-lasting therapeutic nucleic acid aptamer targeting circulating protein: The present and the future [frontiersin.org]
troubleshooting unexpected results in L-DNA sequencing
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during L-DNA sequencing experiments.
FAQs: Common Sequencing Problems & Solutions
Q1: Why is there no signal or a completely failed sequencing reaction?
A failed reaction with no discernible peaks is often due to a fundamental issue in the reaction setup or with the core components.
Possible Causes and Solutions:
-
Incorrect Polymerase: Standard DNA polymerases (e.g., Taq) are stereospecific and cannot use an L-DNA template or L-dNTPs. You must use a specially engineered polymerase capable of "mirror-image" PCR or an L-DNA polymerase.[1]
-
Template Concentration or Quality: The most common cause for failed reactions is insufficient or poor-quality template DNA.[2][3][4] Contaminants such as salts, phenol, or residual PCR primers from previous steps can inhibit the sequencing reaction.[3]
-
Primer Issues: The reaction may fail if the wrong primer was added, the primer concentration is too low, or the primer binding site is missing from the template.[5][6]
-
Incorrect Reagents: Ensure you are using L-dNTPs for the sequencing reaction, not standard dNTPs. A mix-up will terminate the reaction.
Q2: My sequencing signal is weak, resulting in short or poor-quality reads. What is the cause?
Weak signals lead to ambiguous base calls and reduced read length because the software cannot distinguish the data from background noise.[3]
Possible Causes and Solutions:
-
Suboptimal Template/Primer Concentration: An incorrect ratio of primer to template can lead to inefficient sequencing.[5] While too little template is a common issue, excessive template DNA can also kill the reaction.[2][4][6]
-
Inefficient Primer Annealing: The primer's melting temperature (Tm) should be suitable for the annealing step of the sequencing cycle. A Tm that is too low can reduce hybridization efficiency.[3]
-
Residual dNTPs from PCR: If the template is a PCR product, carryover of dNTPs from the amplification step can dilute the fluorescently labeled ddNTPs in the sequencing reaction, leading to weak signals.[6]
Q3: The sequencing trace is noisy with high background. How can I fix this?
Noisy data can obscure otherwise good sequencing results, making base-calling difficult and unreliable.
Possible Causes and Solutions:
-
Contaminated Template DNA: Impurities in the DNA prep can interfere with the reaction and produce unclear peaks.[2][5] Consider re-prepping or further purifying the template DNA.
-
Primer-Dimers: If primers self-anneal, they can generate non-specific products that contribute to background noise.[2] Optimize primer design to avoid this.
-
Excessive Primer Concentration: Particularly when sequencing PCR fragments, too much primer can result in noisy data.
Q4: I'm seeing mixed peaks or a "double sequence" in my chromatogram. What went wrong?
Mixed peaks occur when the sequencer detects more than one base at a given position, indicating the presence of multiple DNA sequences in the sample.
Possible Causes and Solutions:
-
Multiple Templates: The most common cause is the presence of more than one template, such as picking two bacterial colonies instead of one, or having a mixed PCR product.[4][5] It is crucial to ensure the template is from a single, clonal source.
-
Multiple Primer Binding Sites: If the primer can anneal to more than one location on the template, it will generate multiple sequencing products of different lengths, resulting in a mixed signal.[5]
-
Primer Contamination: Accidental addition of more than one primer to the reaction will produce a mixed sequence.
Q5: My sequence starts strong but then abruptly stops or becomes unreadable. Why?
This issue often points to a feature of the template DNA that is difficult for the polymerase to read through.
Possible Causes and Solutions:
-
Secondary Structure: L-DNA forms a left-handed Z-helix, which can have unique secondary structures. G/C-rich regions can cause the template to fold back on itself, blocking the polymerase.[5] Adding a denaturant like betaine or DMSO to the reaction can help.
-
Homopolymer Regions: Long stretches of a single base (e.g., AAAAAAAA) can cause the polymerase to "slip," leading to a loss of resolution in the sequence immediately following the region.[5]
-
Unbalanced Reaction: If the ratio of DNA to primer is too high or too low, the ddNTPs may be used up early in the reaction, preventing the generation of longer extension products.[5]
Troubleshooting Summary Tables
Table 1: Summary of Common L-DNA Sequencing Artifacts, Causes, and Solutions
| Issue | Possible Cause | Recommended Solution |
| No Signal | Incorrect (D-chiral) polymerase used. | Ensure use of an L-DNA polymerase or engineered mirror-image polymerase.[1] |
| Low template concentration or poor quality.[2] | Quantify DNA using fluorometric methods and purify to remove inhibitors. | |
| Weak Signal / Short Reads | Suboptimal DNA-to-primer ratio.[5] | Titrate template and primer concentrations to find the optimal balance. |
| Inefficient primer annealing due to low Tm. | Redesign primer to have a Tm between 52°C-58°C.[3] | |
| Noisy Data | Contaminants in the template DNA prep.[2] | Re-purify the template using a column-based kit or ethanol precipitation. |
| Primer-dimer formation.[2] | Check primer design for self-complementarity. | |
| Mixed Sequence | Multiple templates (e.g., mixed colonies).[5] | Re-isolate a single colony or gel-purify a single PCR product. |
| Primer anneals to multiple sites. | Design a more specific primer or increase the annealing temperature. | |
| Abrupt Signal Drop | Strong secondary structure in L-DNA.[5] | Add denaturants (e.g., 1M betaine, 5% DMSO) to the sequencing reaction. |
| Homopolymer region causing polymerase slippage.[5] | Sequence from the opposite strand if possible using a different primer. |
Table 2: Recommended Template and Primer Concentrations for Sequencing
| Template Type | Template Concentration | Template Volume | Primer Concentration | Primer Volume |
| Plasmid DNA | 100 - 200 ng/µL | 1 - 2 µL | 5 - 10 pmol/µL (µM) | 1 µL |
| PCR Product | 20 - 80 ng/µL | 1 - 3 µL | 5 pmol/µL (µM) | 1 µL |
| ssDNA | 10 - 40 ng/µL | 1 - 3 µL | 5 pmol/µL (µM) | 1 µL |
| Note: These are general guidelines. Optimal concentrations may vary based on template size and complexity. It is advisable to test a range of concentrations if you are experiencing issues. |
Key Experimental Protocols
Protocol 1: Template DNA Quality Control
Accurate assessment of DNA quantity and quality is critical for successful sequencing.
Methodology:
-
Quantification: Use a fluorometric method (e.g., Qubit) for accurate DNA concentration measurement. Spectrophotometric methods (e.g., NanoDrop) can overestimate concentration due to contamination with RNA or other cellular material.[2][6]
-
Purity Assessment: Use a spectrophotometer to measure the A260/A280 and A260/A230 ratios.
-
An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
An A260/A230 ratio should ideally be between 2.0 and 2.2. Lower ratios may indicate salt or phenol contamination.[4]
-
-
Integrity Check: Run the template DNA on a 1% agarose gel alongside a DNA ladder of known concentration.[2] This allows you to visually confirm the template's size, integrity (a single, sharp band), and estimate its concentration relative to the standard.
Protocol 2: General Protocol for Mirror-Image PCR for L-DNA Amplification
This protocol outlines the amplification of an L-DNA template, a necessary step before sequencing. It requires specialized reagents.
Methodology:
-
Reaction Setup: In a sterile PCR tube, combine the following components on ice:
-
L-DNA Template (1-10 ng)
-
Forward Primer (D-DNA) (0.5 µM final concentration)
-
Reverse Primer (D-DNA) (0.5 µM final concentration)
-
L-dNTP mix (200 µM each, final concentration)
-
5X Reaction Buffer
-
Engineered Mirror-Image DNA Polymerase (e.g., D-Dpo4-5m)[1]
-
Nuclease-free water to the final volume.
-
-
Thermal Cycling: Place the reaction in a thermocycler with the following general parameters (optimization may be required):
-
Initial Denaturation: 95°C for 2-3 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (adjust based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Purification: After amplification, the PCR product must be purified to remove primers and unused L-dNTPs before sequencing. Use a reliable PCR purification kit or gel extraction method.[6]
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. base4.co.uk [base4.co.uk]
- 3. Troubleshooting your sequencing results - The University of Nottingham [nottingham.ac.uk]
- 4. MGH DNA Core [dnacore.mgh.harvard.edu]
- 5. dnaseq.ucdavis.edu [dnaseq.ucdavis.edu]
- 6. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
Validation & Comparative
L-DNA vs. D-DNA Duplex Stability: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of DNA duplex stability is paramount. This guide provides an objective comparison of the thermodynamic stability of L-DNA versus its naturally occurring counterpart, D-DNA, supported by experimental data. A particular focus is placed on the stability of homochiral (D-D and L-L) and heterochiral (L-D) duplexes.
The chirality of the deoxyribose sugar moiety in DNA dictates its helical sense: D-DNA forms a right-handed helix, while L-DNA, its mirror image, forms a left-handed helix. While chemically identical in terms of base composition, this stereochemical difference has profound implications for duplex stability, particularly when combining nucleotides of opposite chirality.
Quantitative Comparison of Duplex Stability
Experimental data reveals that homochiral duplexes of L-DNA and D-DNA with identical sequences possess nearly identical thermodynamic stabilities. However, the introduction of L-nucleotides into a D-DNA duplex (creating a chimeric or heterochiral duplex) leads to significant destabilization.
| Duplex Type | Sequence 5'-3' / 3'-5' | Melting Temp. (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | Change in ΔG°₃₇ (kcal/mol) |
| D-DNA (Control) | d(CGCGAATTCGCG) / d(GCGAATTCGCGC) | - | - | - | - | - |
| L-DNA | l(CGCGAATTCGCG) / l(GCGAATTCGCGC) | Nearly Identical to D-DNA | Nearly Identical to D-DNA | Nearly Identical to D-DNA | Nearly Identical to D-DNA | ~0 |
| Heterochiral D-DNA with L-dA | d(CGCAAL-A AATTCG) / d(GCTTT AATTCGC) | - | Less Favorable | - | Destabilized | +2.5 to +3.0[1] |
The significant destabilization of the heterochiral duplex, as indicated by the positive change in the Gibbs Free Energy (ΔG°), is primarily attributed to an unfavorable enthalpic effect (ΔH°)[1]. This suggests that the geometric distortion caused by the single L-nucleotide disrupts the optimal stacking and hydrogen-bonding interactions within the D-DNA helix.
Experimental Protocols
The thermodynamic stability of DNA duplexes is primarily determined using UV thermal denaturation and circular dichroism spectroscopy.
UV Thermal Denaturation
This method measures the change in UV absorbance of a DNA solution as a function of temperature. As a DNA duplex melts into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. The melting temperature (Tm) is the temperature at which 50% of the DNA is in the single-stranded form.
Methodology:
-
Sample Preparation: Prepare solutions of the DNA oligonucleotides (e.g., 1-10 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Annealing: To ensure duplex formation, heat the samples to 90-95°C for 5 minutes and then slowly cool them to room temperature over several hours.
-
Data Acquisition: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Place the annealed sample in a quartz cuvette with a defined path length (e.g., 1 cm).
-
Melting Profile: Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5-1.0 °C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Data Analysis: Plot absorbance versus temperature to obtain a melting curve. The first derivative of this curve is used to determine the Tm. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and from concentration-dependent Tm measurements.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is highly sensitive to the secondary structure of DNA. B-form D-DNA typically shows a positive band around 275 nm and a negative band around 245 nm. L-DNA, being the mirror image, exhibits an inverted CD spectrum.
Methodology:
-
Sample Preparation: Prepare DNA samples in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) at a concentration that gives an optimal absorbance at 260 nm (typically around 1.0).
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range (e.g., 200-320 nm), bandwidth, and scan speed.
-
Data Acquisition: Record the CD spectrum of the sample in a quartz cuvette at a constant temperature.
-
Data Analysis: The resulting spectrum provides qualitative information about the DNA conformation (e.g., B-form, A-form, Z-form). For heterochiral duplexes, CD can reveal structural distortions from the canonical B-form.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: Homochiral vs. Heterochiral Duplex Stability.
Caption: Experimental Workflow for DNA Duplex Stability.
References
A Comparative Guide to the Enzymatic Phosphorylation of 2'-Deoxy-L-guanosine and 2'-Deoxy-D-guanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic processing of the L- and D-enantiomers of 2'-deoxyguanosine, the naturally occurring form. The development of nucleoside analogs as therapeutic agents has underscored the importance of understanding how stereochemistry influences their biological activity. While enzymes typically exhibit high stereospecificity for their natural D-nucleoside substrates, certain viral and cellular kinases have shown a remarkable ability to phosphorylate unnatural L-nucleosides. This has significant implications for drug design, as L-isomers may offer improved therapeutic indices, including enhanced efficacy and reduced toxicity.
This comparison focuses on the initial and rate-limiting step in the activation of these nucleosides: their conversion to the monophosphate form by cellular kinases. This phosphorylation is critical for their incorporation into DNA or for their action as competitive inhibitors of polymerases.
Quantitative Comparison of Kinase Activity
Direct comparative kinetic data for the enzymatic phosphorylation of 2'-Deoxy-L-guanosine versus 2'-Deoxy-D-guanosine is limited. However, a comprehensive study on the carbocyclic analogs of these nucleosides (L-CdG and D-CdG) provides valuable insights into how cellular kinases differentiate between these enantiomers. The following tables summarize the kinetic parameters (Km and Vmax) for the phosphorylation of these analogs by two key human kinases: deoxycytidine kinase (dCK) and mitochondrial deoxyguanosine kinase (dGK), as well as by 5'-nucleotidase.[1]
Table 1: Deoxycytidine Kinase (dCK) from MOLT-4 Cells [1]
| Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Vmax/Km |
| L-CdG | 300 | 4.3 | 0.0143 |
| D-CdG | 800 | 3.5 | 0.0044 |
| dGuo (natural) | 300 | 4.5 | 0.0150 |
Data for carbocyclic analogs of 2'-deoxyguanosine (CdG).
Table 2: Mitochondrial Deoxyguanosine Kinase (dGK) from CEM Cells [1]
| Substrate | Km (mM) | Vmax (nmol/h/mg protein) |
| L-CdG | 1.2 | 0.6 |
| D-CdG | ~4.9 | ~0.2 |
Values for D-CdG with dGK are estimates due to low activity. Data for carbocyclic analogs of 2'-deoxyguanosine (CdG).[1]
Table 3: 5'-Nucleotidase from HEp-2 Cells [1]
| Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Vmax/Km |
| L-CdG | 100 | 2.9 | 0.029 |
| D-CdG | 200 | 12.5 | 0.063 |
Data for carbocyclic analogs of 2'-deoxyguanosine (CdG).
Summary of Findings:
-
For both deoxycytidine kinase and mitochondrial deoxyguanosine kinase, the L-enantiomer of the carbocyclic 2'-deoxyguanosine analog was the preferred substrate.[1]
-
With deoxycytidine kinase, L-CdG exhibited a lower Km (higher affinity) and a slightly higher Vmax compared to D-CdG.[1]
-
Mitochondrial deoxyguanosine kinase also showed a clear preference for the L-enantiomer.[1]
-
In contrast, 5'-nucleotidase demonstrated a preference for the D-enantiomer, although the phosphorylation of the L-enantiomer was still substantial.[1]
-
These findings are consistent with other studies on L-nucleoside analogs, such as 3TC, where the L-isomer is more efficiently phosphorylated by dCK than the D-isomer.
Signaling Pathways and Experimental Workflows
The metabolic activation of 2'-deoxyguanosine and its L-isomer is initiated through the nucleoside salvage pathway. The following diagrams illustrate this process and a typical workflow for a kinase assay.
Caption: Cellular phosphorylation of deoxyguanosine enantiomers.
Caption: General workflow for an enzymatic kinase assay.
Experimental Protocols
The following is a representative protocol for a radiometric filter-binding assay to determine the kinetic parameters of deoxyguanosine kinase activity. This protocol is based on methodologies described in the literature.[1]
Objective: To measure the rate of phosphorylation of this compound and 2'-Deoxy-D-guanosine by a purified kinase (e.g., recombinant human dCK or dGK).
Materials:
-
Purified deoxycytidine kinase or deoxyguanosine kinase
-
This compound
-
2'-Deoxy-D-guanosine
-
[γ-32P]ATP or [γ-33P]ATP
-
Non-radiolabeled ATP
-
Tris-HCl buffer (pH 7.5-8.0)
-
MgCl2
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
DEAE-cellulose filter discs (e.g., Whatman DE81)
-
Wash buffers:
-
Ammonium formate or phosphate buffer
-
Ethanol
-
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Heating block or water bath set to 37°C and 95°C
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reaction Master Mix:
-
For a set of reactions, prepare a master mix containing the final concentrations of buffer (e.g., 50 mM Tris-HCl, pH 7.6), MgCl2 (e.g., 5 mM), DTT (e.g., 2 mM), BSA (e.g., 0.5 mg/mL), and a mix of [γ-32P]ATP and cold ATP (final concentration, e.g., 5 mM). The specific activity of the ATP mix should be optimized for sensitivity.
-
Keep the master mix on ice.
-
-
Enzyme Dilution:
-
Dilute the purified kinase to the desired working concentration in an appropriate dilution buffer (e.g., 50 mM Tris-HCl, 1 mM DTT, 10% glycerol). The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
-
Substrate Preparation:
-
Prepare a series of dilutions of this compound and 2'-Deoxy-D-guanosine in water or a suitable buffer. The concentration range should span from below to above the expected Km value (e.g., 0.5 µM to 1000 µM).
-
-
Kinase Reaction:
-
For each reaction, add the reaction master mix to a microcentrifuge tube.
-
Add the desired concentration of the nucleoside substrate (either the L- or D-isomer).
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted kinase enzyme. The final reaction volume is typically 25-50 µL.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the assay.
-
For each substrate concentration, include a no-enzyme control.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reactions by spotting an aliquot (e.g., 20 µL) of each reaction mixture onto a labeled DEAE-cellulose filter disc.
-
Immediately drop the filters into a beaker of wash buffer 1 (e.g., 1 mM ammonium formate).
-
-
Washing the Filters:
-
Wash the filters three times for 10 minutes each in a large volume of wash buffer 1 to remove unreacted [γ-32P]ATP.
-
Perform a final wash in ethanol to aid in drying.
-
Allow the filters to air dry completely.
-
-
Quantification:
-
Place each dried filter disc into a scintillation vial.
-
Add an appropriate volume of scintillation fluid (e.g., 5 mL).
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the no-enzyme control from the CPM of each reaction.
-
Convert the CPM values to the amount of product formed (e.g., pmol) using the specific activity of the [γ-32P]ATP.
-
Plot the initial reaction velocity (pmol/min) against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Alternative Method: HPLC-Based Assay
For a non-radioactive method, the formation of the monophosphate product can be quantified by reverse-phase high-performance liquid chromatography (HPLC).
-
Follow steps 1-4 of the radiometric assay protocol, using only non-radiolabeled ATP.
-
Terminate the reaction by adding an equal volume of cold methanol or perchloric acid, followed by centrifugation to precipitate the enzyme.
-
Inject a known volume of the supernatant onto an HPLC system equipped with a C18 column.
-
Separate the substrate (deoxyguanosine) from the product (deoxyguanosine monophosphate) using an appropriate mobile phase (e.g., a gradient of ammonium phosphate buffer and acetonitrile).
-
Quantify the amount of product by integrating the peak area and comparing it to a standard curve of known concentrations of the monophosphate.
-
Perform data analysis as described in step 8 of the radiometric assay protocol.
References
Validating L-DNA Aptamer Binding: A Comparative Guide to Affinity and Specificity
For researchers, scientists, and drug development professionals, the rigorous validation of a targeting agent's binding characteristics is paramount. L-DNA aptamers, with their inherent resistance to nuclease degradation, present a compelling alternative to traditional D-DNA aptamers and antibodies. This guide provides an objective comparison of L-DNA aptamer binding affinity and specificity, supported by experimental data and detailed protocols, to aid in the evaluation of this promising class of molecules.
At a Glance: L-DNA Aptamers vs. Alternatives
While direct head-to-head comparisons of L-DNA aptamers, D-DNA aptamers, and monoclonal antibodies against a single protein target are not extensively documented in publicly available literature, we can infer performance from individual studies and general characteristics of each molecule type. L-DNA aptamers are known to exhibit high affinity and specificity, comparable to their D-DNA counterparts and antibodies.[1][2]
The key advantage of L-DNA aptamers lies in their exceptional stability in biological matrices due to their unnatural stereochemistry, making them highly resistant to enzymatic degradation. This intrinsic stability does not compromise their ability to fold into unique three-dimensional structures capable of binding to targets with high affinity and specificity.[1][2]
The following table summarizes a comparative analysis of binding affinities for different targeting molecules against various targets, compiled from multiple sources. It is important to note that these values are target-dependent and serve as a general reference.
| Targeting Molecule | Target | Dissociation Constant (Kd) | Reference |
| L-DNA Aptamer | Precursor microRNA-155 (d-RNA) | 60 ± 4 nM | |
| L-RNA Aptamer | Precursor microRNA-155 (d-RNA) | 19 nM | |
| D-DNA Aptamer | Human Immunoglobulin E (IgE) | 2.7 x 10⁻⁷ M | [3] |
| Monoclonal Antibody | Vascular Endothelial Growth Factor-A (VEGF-A) | Varies (pM to nM range) |
Delving Deeper: Experimental Validation of Binding Properties
To quantitatively assess the binding affinity and specificity of L-DNA aptamers, several biophysical techniques are employed. The most common and robust methods include Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI). Competitive binding assays are the gold standard for determining specificity.
Experimental Workflow for Binding Affinity and Specificity Validation
References
A Comparative Guide to the Cross-Hybridization Potential of L-DNA and D-DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hybridization potential between the natural D-conformation of DNA (D-DNA) and its synthetic mirror-image, L-DNA. The information presented herein is supported by experimental data and is intended to inform research and development in fields where nucleic acid interactions are critical.
Introduction to D-DNA and L-DNA
Deoxyribonucleic acid (DNA) is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers. The chirality of DNA arises from the stereochemistry of its deoxyribose sugar components.
-
D-DNA: The naturally occurring form of DNA contains D-2'-deoxyribose sugars. This configuration results in the well-known right-handed double helix structure. All natural biological systems are composed of and interact with D-DNA.
-
L-DNA: This synthetic form of DNA is constructed from L-2'-deoxyribose sugars. As the mirror image of D-DNA, L-DNA forms a left-handed double helix. L-DNA is not found in nature and is consequently resistant to degradation by nucleases, which are enzymes that have evolved to recognize and process D-DNA.
Cross-Hybridization Potential: A Comparative Analysis
The fundamental principle of DNA hybridization is the formation of a stable duplex through Watson-Crick base pairing between complementary strands. However, this interaction is highly dependent on the stereochemistry of the interacting strands. Experimental evidence overwhelmingly indicates that L-DNA and D-DNA are stereochemically orthogonal, meaning they do not form stable hybrid duplexes.
The structural basis for this lack of cross-hybridization lies in the opposing helical twists of the two enantiomers. The right-handed helix of a D-DNA strand is sterically incompatible with the left-handed helix of an L-DNA strand, preventing the formation of a stable, intertwined duplex structure. While homochiral duplexes (D-DNA/D-DNA and L-DNA/L-DNA) of the same sequence exhibit nearly identical thermal stabilities, the heterochiral (D-DNA/L-DNA) duplex is inherently unstable.
Quantitative Data Summary
The following table summarizes the comparative stability of duplexes formed from D-DNA and L-DNA. The melting temperature (Tm) is a key indicator of duplex stability, representing the temperature at which 50% of the duplex dissociates into single strands.
| Duplex Type | Sequence (Example) | Melting Temperature (Tm) | Stability | Key Findings |
| D-DNA / D-DNA | 5'-CGCGAATTCGCG-3' / 3'-GCGCTTAAGCGC-5' | ~55-65 °C (sequence and buffer dependent) | High | Forms a stable, right-handed double helix. This is the basis of natural genetic processes. |
| L-DNA / L-DNA | 5'-CGCGAATTCGCG-3' / 3'-GCGCTTAAGCGC-5' (all L-nucleotides) | ~55-65 °C (sequence and buffer dependent) | High | Forms a stable, left-handed double helix with thermodynamic properties nearly identical to the D-DNA counterpart.[1] |
| D-DNA / L-DNA | 5'-CGCGAATTCGCG-3' (D-DNA) / 3'-GCGCTTAAGCGC-5' (L-DNA) | Not applicable / Unstable | Extremely Low | No stable duplex is formed due to stereochemical incompatibility. Studies have shown that even the incorporation of a single L-nucleotide into a D-DNA duplex leads to significant destabilization.[1] |
Experimental Protocols
Melting Temperature (Tm) Analysis via UV-Vis Spectroscopy
This protocol outlines the determination of duplex stability by monitoring the change in UV absorbance as a function of temperature.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the desired single-stranded D-DNA and L-DNA oligonucleotides.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Prepare equimolar solutions of the complementary strands (for D-DNA/D-DNA, L-DNA/L-DNA, and D-DNA/L-DNA combinations) in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). A typical final oligonucleotide concentration is 1-2 µM.
-
-
Annealing:
-
Heat the samples to 95°C for 5 minutes to ensure complete dissociation of any pre-existing secondary structures.
-
Allow the samples to cool slowly to room temperature to facilitate duplex formation.
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the samples at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature. A sigmoidal curve will be observed for stable duplexes.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.
-
Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to characterize the helical structure of DNA.
Methodology:
-
Sample Preparation:
-
Prepare annealed duplex samples of D-DNA/D-DNA, L-DNA/L-DNA, and a mixture of D-DNA and L-DNA as described in the Tm analysis protocol. The buffer should be low in chloride ions to avoid interference with the CD signal (e.g., 10 mM sodium phosphate, pH 7.0).
-
-
CD Spectropolarimetry:
-
Use a CD spectropolarimeter to scan the samples over a wavelength range of approximately 200-320 nm at a controlled temperature (e.g., 25°C).
-
Record the CD signal in millidegrees.
-
-
Data Analysis:
-
The CD spectrum of a B-form D-DNA duplex is characterized by a positive peak around 275 nm and a negative peak around 245 nm.
-
The CD spectrum of an L-DNA duplex will be an inverted mirror image of the D-DNA spectrum, with a negative peak around 275 nm and a positive peak around 245 nm.
-
A mixture of non-interacting D-DNA and L-DNA single strands will show a spectrum that is the sum of the individual single-strand spectra, which typically have much lower signal intensity than the duplex spectra. The absence of a characteristic duplex spectrum for the D-DNA/L-DNA mixture confirms the lack of hybridization.
-
Visualization of Hybridization Stereoselectivity
The following diagrams illustrate the principles of D-DNA and L-DNA hybridization.
Caption: Stereoselectivity of DNA Hybridization.
The diagram above illustrates that complementary D-DNA strands readily form a stable right-handed duplex, and complementary L-DNA strands form a stable left-handed duplex. However, a D-DNA strand and an L-DNA strand do not form a stable hybrid due to the steric incompatibility of their opposing helical structures.
Caption: Experimental Workflow for Investigating Cross-Hybridization.
This workflow outlines the key experimental steps to compare the hybridization behavior of D-DNA and L-DNA. The process involves synthesizing the necessary oligonucleotides, preparing the different duplex combinations, and then analyzing their stability and structure using melting temperature analysis and circular dichroism spectroscopy. The expected outcome is the confirmation of no stable cross-hybridization between D-DNA and L-DNA.
References
A Comparative Guide to the Chiral Specificity of DNA Polymerases: L-dNTPs vs. D-dNTPs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of DNA, a cornerstone of life, is predicated on the exquisite specificity of DNA polymerases. These enzymes not only select the correct Watson-Crick base pair but also exhibit profound stereoselectivity, exclusively utilizing 2'-deoxynucleoside triphosphates (dNTPs) of the D-chiral form. The unnatural L-enantiomers, mirror images of the natural building blocks, are generally poor substrates. This guide provides an objective comparison of DNA polymerase performance with D-dNTPs versus L-dNTPs, presenting the structural basis for this discrimination, supporting experimental data, and detailed methodologies for its assessment. Understanding this chiral specificity is critical for the development of therapeutic nucleoside analogs, such as antiviral agents, where differential incorporation by viral versus human polymerases can be exploited to enhance efficacy and reduce toxicity.
Mechanism of Chiral Discrimination
The high fidelity of DNA polymerases stems from the precise geometric arrangement of the enzyme's active site, the DNA template-primer, and the incoming dNTP. For the natural D-dNTP, this arrangement facilitates an optimal conformation for the nucleophilic attack by the primer's 3'-OH on the α-phosphate of the dNTP, a process coordinated by two divalent metal ions.
Structural studies, particularly with human DNA polymerase λ (Pol λ) and β (Pol β), have revealed the basis for discrimination against L-dNTPs. When an L-dNTP enters the active site, the stereochemical constraints force its sugar pucker to rotate approximately 180° relative to its D-counterpart to maintain Watson-Crick base pairing with the template nucleotide.[1][2] This rotation leads to several suboptimal interactions:
-
Altered Triphosphate Conformation: The triphosphate moiety of the L-nucleotide may be forced into a non-productive conformation, misaligning the α-phosphate relative to the primer's 3'-OH and the catalytic metal ions.[1]
-
Novel Protein Interactions: The rotated L-nucleotide can form unconventional hydrogen bonds with active site residues that are not observed with D-dNTPs. For instance, in Pol λ, the L-nucleotide surprisingly interacts with the side chain of a conserved arginine residue (R517).[1]
-
Reduced Catalytic Efficiency: The culmination of these altered conformations and interactions significantly hinders the chemical step of phosphodiester bond formation, leading to a drastically reduced rate of incorporation.[2]
Figure 1. Logical diagram comparing D-dNTP and L-dNTP binding in a polymerase active site.
Data Presentation: Quantitative Comparison of Incorporation Efficiency
The chiral discrimination of DNA polymerases can be quantified by comparing the kinetic parameters for the incorporation of D- and L-dNTPs. Pre-steady-state kinetic analysis, which measures single nucleotide incorporation events, provides the most accurate data. The key parameters are the dissociation constant (Kd), reflecting binding affinity, and the maximum rate of incorporation (kpol or kp). The ratio kpol/Kd represents the catalytic efficiency.
Table 1: Pre-Steady-State Kinetic Parameters for dCTP Incorporation by Human DNA Polymerase β (hPolβ)
| Nucleotide | Kd (µM) | kpol (s⁻¹) | Catalytic Efficiency (kpol/Kd) (µM⁻¹s⁻¹) | Discrimination Factor |
|---|---|---|---|---|
| D-dCTP | 6.8 ± 0.5 | 42.9 ± 0.6 | 6.3 | \multirow{2}{*}{~1.2 x 10⁴} |
| L-dCTP | 120 ± 20 | 0.065 ± 0.004 | 0.00054 |
Data sourced from structural and kinetic studies of hPolβ.[2]
As shown in the table, human DNA polymerase β incorporates the natural D-dCTP with a catalytic efficiency over 10,000 times greater than that for the unnatural L-dCTP.[2] This profound difference is driven by both a weaker binding affinity (higher Kd) and a dramatically slower rate of the chemical step (lower kpol) for the L-enantiomer.
Experimental Protocols
Assessing the incorporation of L-dNTPs versus D-dNTPs typically involves a primer extension assay. This method allows for direct visualization of the polymerase's ability to add nucleotides to a primer annealed to a DNA template.
This protocol describes a method to compare the incorporation of a single D-dNTP versus its L-enantiomer by a DNA polymerase.
1. Materials and Reagents:
-
DNA Template and Primer: A synthetic DNA template and a shorter, complementary primer. The primer is typically 5'-end labeled with [γ-³²P]ATP using T4 Polynucleotide Kinase for visualization by autoradiography.[3][4]
-
DNA Polymerase: The enzyme of interest (e.g., Human Pol β).
-
Nucleotides: High-purity stocks of the specific D-dNTP and L-dNTP to be tested.
-
Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA, optimized for the specific polymerase.[5]
-
Quench Solution: Formamide loading dye containing EDTA to stop the reaction and denature the DNA.[5]
-
Denaturing Polyacrylamide Gel (8-20%): For resolving the primer and extended product by size.
2. Experimental Procedure:
-
Primer Labeling and Annealing:
-
Extension Reaction:
-
Prepare reaction mixtures in separate tubes for the D-dNTP and L-dNTP. Each mixture should contain the annealed primer/template complex, reaction buffer, and the specific DNA polymerase.
-
Initiate the reactions by adding a saturating concentration of either the D-dNTP or the L-dNTP. Incubate at the optimal temperature for the polymerase (e.g., 37°C) for a set time (e.g., 10 minutes).[6]
-
A control reaction with no dNTP should also be run.
-
-
Quenching and Analysis:
-
Terminate the reactions by adding an equal volume of formamide loading dye with EDTA.[6]
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.
-
3. Expected Results:
-
D-dNTP Lane: A strong band will appear at the position corresponding to the primer + 1 nucleotide, indicating efficient incorporation.
-
L-dNTP Lane: A very faint band or no band will be visible at the primer + 1 position, with most of the signal remaining at the position of the unextended primer. This demonstrates poor or no incorporation.
-
Control Lane: Only the band for the unextended primer will be visible.
Figure 2. Experimental workflow for a primer extension assay to compare dNTP incorporation.
This guide illustrates that the chiral specificity of DNA polymerases is a fundamental property rooted in the precise stereochemical requirements of the enzyme's active site. The quantitative data and structural insights provide a clear picture of the profound discrimination against L-dNTPs. These principles are not merely academic; they form the basis for designing effective and safe nucleoside analog drugs that can be selectively processed by viral polymerases over their human counterparts.
References
- 1. Structural basis for the binding and incorporation of nucleotide analogs with L-stereochemistry by human DNA polymerase λ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the D-stereoselectivity of human DNA polymerase β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 6. Primer Extension - National Diagnostics [nationaldiagnostics.com]
L-DNA vs. Phosphorothioate DNA: A Comparative Guide to Nuclease Resistance
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotides is a critical challenge. Unmodified DNA is rapidly degraded by nucleases, limiting its therapeutic and diagnostic potential. This guide provides an objective comparison of two leading strategies for improving nuclease resistance: L-DNA and phosphorothioate (PS) DNA, supported by experimental data and detailed methodologies.
Executive Summary
Both L-DNA and phosphorothioate DNA offer significant protection against nuclease degradation compared to unmodified DNA. L-DNA, the mirror-image enantiomer of natural D-DNA, achieves exceptional stability due to the inability of naturally occurring enzymes to recognize its structure. Phosphorothioate DNA, which features a sulfur-for-oxygen substitution in the phosphate backbone, also demonstrates substantially increased half-life in biological fluids. While PS-DNA is a widely adopted and cost-effective modification, L-DNA appears to offer superior resistance, albeit with different implications for biological interactions. The choice between these modifications will depend on the specific application, considering factors such as desired half-life, potential for off-target effects, and manufacturing complexity.
Structural Modifications
The enhanced nuclease resistance of L-DNA and phosphorothioate DNA stems from their unique chemical structures.
Figure 1. Chemical structures of natural D-DNA, L-DNA, and Phosphorothioate DNA.
L-DNA is the stereoisomer (mirror image) of the naturally occurring D-DNA.[1] This change in chirality makes it unrecognizable to the active sites of nucleases, which are stereospecific for D-isomers.[1] Phosphorothioate DNA retains the natural D-conformation but has one of the non-bridging oxygen atoms in the phosphate backbone replaced by a sulfur atom.[2] This modification makes the phosphodiester bond less susceptible to enzymatic hydrolysis.[2][3]
Quantitative Comparison of Nuclease Resistance
Direct head-to-head studies comparing the nuclease resistance of L-DNA and fully phosphorothioated DNA under identical conditions are limited in publicly available literature. However, data from separate studies provide a strong basis for comparison.
| Oligonucleotide Type | Half-life in Human Serum | Key Findings |
| Unmodified DNA | ~1.5 hours[4] | Rapidly degraded by serum nucleases. |
| Phosphorothioate DNA (end-capped) | Not explicitly stated, but significantly more stable than unmodified DNA. | A "gapmer" design with three PS linkages at each end is highly resistant to exonucleases.[5] |
| LNA-DNA-LNA gapmer | >10-fold increase compared to unmodified DNA[6] | Chimeric constructs with Locked Nucleic Acids (LNA) show high serum stability.[6] |
| L-DNA | >24 hours | L-DNA nanostructures are highly resistant to exonuclease-mediated degradation in serum.[1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. LNA (Locked Nucleic Acid) is another nuclease-resistant modification included for context.
Experimental Protocols
A generalized experimental workflow for comparing the nuclease resistance of modified oligonucleotides is outlined below. This protocol can be adapted for specific nucleases or biological fluids.
Nuclease Degradation Assay
Objective: To determine and compare the stability of L-DNA and phosphorothioate DNA in the presence of nucleases.
Materials:
-
L-DNA and Phosphorothioate DNA oligonucleotides (and an unmodified D-DNA control) of the same sequence.
-
Nuclease (e.g., DNase I for endonucleases, Snake Venom Phosphodiesterase for exonucleases) or human serum.[3]
-
Reaction Buffer (e.g., for DNase I: 10 mM Tris-HCl, pH 7.5, 2.5 mM MgCl2, 0.5 mM CaCl2).[3]
-
Stop Solution (e.g., EDTA-containing loading buffer).[3]
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
Gel imaging and quantification system.
Procedure:
-
Reaction Setup: Prepare a reaction mixture for each oligonucleotide containing the oligonucleotide at a final concentration of 1 µM in the appropriate reaction buffer.[3]
-
Enzyme Addition: Add the nuclease to the reaction mixture to a predetermined final concentration (e.g., 0.1 units/µL for Snake Venom Phosphodiesterase).[3] For serum stability, incubate the oligonucleotide in a solution of human serum (e.g., 50-90% serum).
-
Incubation: Incubate the reactions at 37°C.[3]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw aliquots from each reaction.[3]
-
Inactivation: Immediately mix the aliquots with the stop solution to inactivate the nuclease.[3]
-
Analysis: Analyze the samples by PAGE to separate the intact oligonucleotide from its degradation products.[3]
-
Quantification: Quantify the band intensity of the intact oligonucleotide at each time point using a gel imaging system.[3] The percentage of intact oligonucleotide is plotted against time to determine the half-life (the time at which 50% of the oligonucleotide is degraded).[3]
Figure 2. Experimental workflow for nuclease degradation assay.
Mechanism of Nuclease Resistance
The fundamental difference in how L-DNA and phosphorothioate DNA resist nuclease degradation is illustrated below.
Figure 3. Conceptual pathways of nuclease interaction with modified DNA.
Conclusion
Both L-DNA and phosphorothioate DNA are effective strategies for enhancing the nuclease resistance of oligonucleotides. Current evidence suggests that L-DNA may offer a higher degree of stability due to its complete resistance to recognition by natural enzymes.[1] Phosphorothioate DNA, while also highly effective, can still be slowly degraded and may introduce toxicity at high concentrations.[5] The selection of a modification strategy should be based on the specific requirements of the application, including the necessary duration of action, potential for immune response, and cost of synthesis. Further direct comparative studies are warranted to provide more precise quantitative differences in the stability of these two important classes of modified oligonucleotides.
References
- 1. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorothioate DNA Stabilized Fluorescent Gold and Silver Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunogenicity of L-DNA and D-DNA
Guide for Researchers and Drug Development Professionals
In the realm of nucleic acid-based therapeutics and diagnostics, the choice between naturally occurring D-deoxyribonucleic acid (D-DNA) and its synthetic, mirror-image counterpart, L-deoxyribonucleic acid (L-DNA), is critical. This decision significantly impacts the biological stability, efficacy, and, most importantly, the immunogenicity of the resulting molecule. This guide provides an objective comparison of the immunogenic properties of L-DNA and D-DNA, supported by experimental principles and data from scientific literature.
Core Principles: Chirality and Biological Recognition
The fundamental difference between D-DNA and L-DNA lies in their chirality. Natural biological systems, from enzymes to receptors, have evolved to be stereospecific, exclusively recognizing and processing molecules with D-chirality, such as D-DNA.[1] L-DNA, being the non-superimposable mirror image, does not fit into the active sites of these biological macromolecules.[1][2] This intrinsic orthogonality is the primary determinant of L-DNA's distinct immunogenic profile.[1][3]
Comparative Data on Immunogenic Properties
While direct head-to-head quantitative studies are sparse, a comprehensive review of existing literature allows for a comparative summary of key immunogenic characteristics. L-DNA is consistently reported to have very low immunogenicity, a property that has been leveraged in the development of therapeutics known as Spiegelmers (L-aptamers).[1][3] In contrast, the immunogenicity of D-DNA is highly context-dependent.
| Property | L-DNA (Enantiomer) | D-DNA (Natural) | Key Observations |
| Nuclease Resistance | High . Unaffected by nucleases for extended periods (e.g., 10 days) under conditions where D-DNA is degraded in seconds.[3][4] | Low . Rapidly degraded by serum and cellular nucleases.[4][5] | L-DNA's resistance to degradation significantly enhances its in vivo biostability, a key advantage for therapeutic applications.[3][6] |
| Innate Immune Receptor Activation (e.g., TLR9) | Very Low to None . The unnatural chirality prevents effective binding and activation of pattern recognition receptors like Toll-like Receptor 9 (TLR9).[1] | Variable . Potently activated by unmethylated CpG motifs, which are common in bacterial and viral DNA, leading to a strong inflammatory response.[7][8] Mammalian DNA generally avoids this but can trigger responses if misplaced.[9][10] | TLR9 is a key endosomal sensor that recognizes specific D-DNA motifs to initiate an innate immune response.[8][11] |
| Antibody Production | Very Low . Generally considered non-immunogenic and does not elicit a significant anti-DNA antibody response.[1][12][13] | Variable . Can be highly immunogenic, especially when complexed with proteins (haptens) or adjuvants.[9][14] Spontaneous anti-DNA antibodies are a hallmark of autoimmune diseases like lupus.[6] | Studies show that even xenogeneic (porcine-derived) D-DNA fails to elicit an antibody response without strong pro-inflammatory adjuvants.[9][15] |
| Pro-inflammatory Cytokine Induction | Minimal . Does not typically induce a significant pro-inflammatory cytokine response.[3] | High (if recognized) . CpG-rich D-DNA is a potent inducer of Type-I interferons and other pro-inflammatory cytokines via the TLR9-MyD88 pathway.[6][8] | Cytosolic D-DNA can also trigger inflammatory responses through other sensors like cGAS-STING.[10][16] |
| Clinical Potential | High as a therapeutic . Used to create highly stable, non-immunogenic aptamers (Spiegelmers) for targeting molecules without triggering an immune response.[3][6] | High as a vaccine/adjuvant . The immunostimulatory properties of CpG-rich D-DNA are harnessed to boost the efficacy of vaccines.[17][18] | The "low immunogenicity" of L-DNA is a therapeutic advantage, while the "tunable immunogenicity" of D-DNA is an asset for vaccination.[18][19] |
Immune Signaling Pathways for DNA Recognition
The primary pathway for sensing extracellular or endocytosed DNA is mediated by Toll-like Receptor 9 (TLR9). This receptor is crucial for detecting pathogen-derived DNA but is largely unresponsive to L-DNA due to stereospecificity.
Experimental Design and Protocols
Assessing the immunogenicity of nucleic acids typically involves in vivo studies to measure both innate and adaptive immune responses.
The following diagram outlines a standard workflow for a comparative in vivo immunogenicity study.
This protocol is a representative methodology based on published studies.[9][15]
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6), with groups of 5-10 mice for statistical significance.
-
Antigen Preparation:
-
Immunization Schedule:
-
Administer subcutaneous or intraperitoneal injections of the prepared DNA-adjuvant complexes.
-
A typical schedule involves an initial immunization followed by two booster injections at two-week intervals.[15] Total DNA dose per injection may range from 10-50 µg.
-
-
Sample Collection:
-
Collect blood samples via a standard method (e.g., tail vein or cardiac puncture) at a defined time point (e.g., 7 days) after the final booster injection.
-
-
Serum Analysis:
-
Isolate serum from the collected blood by centrifugation.
-
Store serum at -80°C until analysis.
-
Perform ELISA to determine the titers of anti-DNA antibodies (IgG, IgM).
-
Quantify key cytokine levels (e.g., IFN-γ, TNF-α, IL-4, IL-6) using ELISA or a cytometric bead array (CBA) to assess the nature of the immune response (e.g., Th1 vs. Th2).
-
-
Plate Coating: Coat 96-well microtiter plates with the antigen (L-DNA or D-DNA) at a concentration of 1-5 µg/mL in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the mouse serum to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG/IgM. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is determined from the dilution curve.
Conclusion and Implications
The comparative analysis clearly demonstrates that L-DNA and D-DNA possess starkly different immunogenic profiles, driven by their fundamental chirality.
-
L-DNA is characterized by its high nuclease resistance and very low immunogenicity .[3] This "stealth" characteristic makes it an exceptional platform for developing therapeutics such as aptamers (Spiegelmers), where avoiding an immune response is critical for safety and sustained efficacy.[1][6]
-
D-DNA's immunogenicity is conditional . While the body is tolerant to its own D-DNA in its proper location, misplaced or pathogen-associated D-DNA (containing CpG motifs) is a powerful immune activator.[8][20] This property is a significant challenge for D-DNA-based nanostructures and gene therapies but is a distinct advantage in vaccine development, where D-DNA sequences are used as adjuvants to stimulate a robust immune response.[18][21]
For researchers and drug developers, understanding these differences is paramount. The choice between L-DNA and D-DNA should be a strategic one, based on whether the desired outcome is to evade or to engage the host immune system.
References
- 1. glenresearch.com [glenresearch.com]
- 2. L-DNA, the mirror-image form of d-DNA [biosyn.com]
- 3. The clinical potential of l-oligonucleotides: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive and nuclease-resistant l-DNA ligand of vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Toll-like receptor 9-dependent activation by DNA-containing immune complexes is mediated by HMGB1 and RAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Toll-Like Receptor 9 by DNA from Different Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 9 - Wikipedia [en.wikipedia.org]
- 9. Lack of immunogenicity of xenogeneic DNA from porcine biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DNA Aptamers in the Diagnosis and Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune response to nucleic acid antigens and native DNA by human peripheral blood lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immune sensing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manipulating the delivery and immunogenicity of DNA vaccines through the addition of CB[8] to cationic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunogenic Comparison of Nucleic Acid-Based Vaccines Administered by Pyro-Drive Jet Injector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
- 21. Evaluation of Pharmacokinetics, Immunogenicity, and Immunotoxicity of DNA Tetrahedral and DNA Polymeric Nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of L-DNA Aptamers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique chiral properties of L-DNA aptamers, also known as Spiegelmers, position them as promising therapeutic and diagnostic agents with a potentially superior safety profile compared to their natural D-DNA counterparts. This guide provides a comprehensive comparison of the off-target effects of L-DNA aptamers against traditional D-DNA aptamers, supported by experimental methodologies and data presentation formats to aid in their evaluation.
The Chirality Advantage: Why L-DNA Aptamers Exhibit Fewer Off-Target Effects
L-DNA is the mirror image of the naturally occurring D-DNA and, as such, is not recognized by the body's native biological machinery. This "stereospecific orthogonality" is the primary reason for the reduced off-target interactions of L-DNA aptamers.[1][2] Biological systems have evolved to interact specifically with D-nucleic acids and L-amino acids. Consequently, L-DNA aptamers are less likely to bind non-specifically to endogenous proteins and nucleic acids, which can lead to unintended biological consequences.[1][2] This inherent resistance to nuclease degradation also contributes to their enhanced stability and prolonged in vivo half-life.
Comparative Analysis of Off-Target Binding
While the theoretical advantages of L-DNA aptamers are clear, empirical evidence is crucial for validating their specificity. The following table structure is proposed for presenting quantitative data from comparative off-target binding studies.
| Aptamer Type | Target Protein | Off-Target Protein | Method of Detection | Fold Difference in Binding (Target vs. Off-Target) | Reference |
| L-DNA Aptamer | Target X | Protein A | Quantitative Mass Spectrometry | 1000x | [Fictional Study 1] |
| Protein B | Protein Microarray | 850x | [Fictional Study 1] | ||
| D-DNA Aptamer | Target X | Protein A | Quantitative Mass Spectrometry | 150x | [Fictional Study 1] |
| Protein B | Protein Microarray | 120x | [Fictional Study 1] | ||
| Protein C (known interactor) | Quantitative Mass Spectrometry | 50x | [Fictional Study 1] |
Note: This table is a template. Specific data should be populated from relevant experimental findings.
Experimental Protocols for Assessing Off-Target Effects
A robust assessment of off-target effects requires a multi-pronged approach. Below are detailed methodologies for key experiments designed to compare the specificity of L-DNA and D-DNA aptamers.
Pull-Down Assay Coupled with Quantitative Mass Spectrometry (MS)
This method allows for the identification and quantification of proteins that bind to the aptamer in a complex biological sample, such as a cell lysate.
Objective: To identify and compare the protein interaction profiles of L-DNA and D-DNA aptamers.
Methodology:
-
Aptamer Immobilization:
-
Synthesize biotinylated versions of both the L-DNA and D-DNA aptamers targeting the same protein.
-
Incubate the biotinylated aptamers with streptavidin-coated magnetic beads to immobilize them.
-
-
Cell Lysate Preparation:
-
Culture and harvest the target cells.
-
Lyse the cells in a non-denaturing buffer to maintain protein integrity and interactions.
-
Quantify the total protein concentration of the lysate.
-
-
Aptamer-Protein Incubation:
-
Incubate the immobilized L-DNA and D-DNA aptamers with the cell lysate. A control with beads alone should be included to identify non-specific binders to the beads.
-
For quantitative analysis using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), two cell populations are cultured in media containing either "heavy" (¹³C, ¹⁵N) or "light" (¹²C, ¹⁴N) isotopes of essential amino acids. The lysate from cells grown in "heavy" medium can be incubated with the L-DNA aptamer, and the "light" lysate with the D-DNA aptamer (or vice versa).
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the aptamers using a high-salt buffer or a denaturing agent.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. In a SILAC experiment, the ratio of heavy to light peptides for each protein indicates the relative abundance of that protein in the L-DNA vs. D-DNA pull-down.
-
Protein Microarray Analysis
Protein microarrays offer a high-throughput method to screen the binding of an aptamer against a large number of purified proteins simultaneously.
Objective: To assess the cross-reactivity of L-DNA and D-DNA aptamers against a broad panel of proteins.
Methodology:
-
Aptamer Labeling:
-
Label the L-DNA and D-DNA aptamers with a fluorescent dye (e.g., Cy3 or Cy5).
-
-
Microarray Incubation:
-
Obtain a commercially available protein microarray or fabricate a custom one containing a diverse set of purified human proteins.
-
Block the microarray to prevent non-specific binding.
-
Incubate the fluorescently labeled L-DNA and D-DNA aptamers separately on identical microarrays.
-
-
Washing and Scanning:
-
Wash the microarrays to remove unbound aptamers.
-
Scan the microarrays using a fluorescence scanner to detect the signal intensity at each protein spot.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each protein spot.
-
Normalize the data and identify proteins that show significant binding to each aptamer.
-
Compare the binding profiles of the L-DNA and D-DNA aptamers to identify common and unique off-target binders.
-
Cell-SELEX with Counter-Selection
This method can be used to assess off-target binding to cell surface proteins in a more native environment.
Objective: To evaluate the specificity of L-DNA and D-DNA aptamers for target cells versus non-target cells.
Methodology:
-
Positive Selection:
-
Incubate a library of L-DNA or D-DNA aptamers with the target cells (expressing the protein of interest).
-
Wash away unbound sequences.
-
Elute the bound aptamers.
-
-
Counter-Selection:
-
Incubate the eluted aptamer pool with non-target cells (lacking the protein of interest).
-
Collect the unbound aptamer sequences, which are specific to the target cells.
-
-
Amplification and Sequencing:
-
Amplify the selected aptamer pool using PCR.
-
Sequence the enriched aptamer pool to identify specific binders.
-
-
Binding Affinity and Specificity Assays:
-
Synthesize individual aptamer candidates.
-
Assess their binding affinity to both target and non-target cells using flow cytometry or fluorescence microscopy.
-
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
References
A Comparative Guide to Validating L-DNA Helical Structures
For researchers, scientists, and drug development professionals venturing into the world of synthetic nucleic acids, understanding the structural conformation of L-DNA is paramount. As the stereoisomer, or mirror image, of naturally occurring D-DNA, L-DNA exhibits a left-handed helical structure.[1] This guide provides an objective comparison of the primary experimental techniques used to validate the structural conformation of L-DNA helices, supported by experimental data and detailed protocols.
Structural Parameters: L-DNA in Comparison to B-DNA and Z-DNA
L-DNA, being the enantiomer of the common right-handed B-form D-DNA, is expected to share similar helical parameters but with an opposite, left-handed twist. Z-DNA is another left-handed DNA conformation, but it arises from specific sequences of D-DNA under particular conditions and has a distinct zigzag backbone.[2][3][4] The following table summarizes the key structural parameters for these DNA forms.
| Feature | B-DNA (Right-Handed) | Z-DNA (Left-Handed) | L-DNA (Left-Handed) |
| Helical Sense | Right-handed | Left-handed | Left-handed |
| Diameter | ~20 Å | ~18 Å | ~20 Å |
| Rise per Base Pair | 3.4 Å | 3.7 Å | 3.4 Å |
| Base Pairs per Helical Turn | ~10.5 | 12 | ~10.5 |
| Helix Pitch | ~34 Å | ~45.6 Å | ~34 Å |
| Major Groove | Wide and deep | Flat | Wide and deep |
| Minor Groove | Narrow and deep | Narrow and deep | Narrow and deep |
| Glycosidic Bond Conformation | Anti | Alternating Anti and Syn | Anti |
High-Resolution Structural Validation Methods
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for determining the three-dimensional structure of nucleic acids at atomic resolution.
X-ray Crystallography
This technique provides a static, high-resolution snapshot of the molecule in a crystalline state.[5][6]
-
Sample Preparation (Crystallization):
-
Synthesize and purify the L-DNA oligonucleotide of interest.
-
Screen a wide range of crystallization conditions (e.g., pH, temperature, salt concentration, precipitants) to obtain diffraction-quality crystals. This is often the most challenging step.[5]
-
-
Data Collection (Diffraction):
-
Mount a single crystal on a goniometer and expose it to a focused beam of X-rays, typically at a synchrotron source.
-
Rotate the crystal and collect the diffraction patterns on a detector. The diffraction spots contain information about the crystal lattice and the arrangement of atoms within it.[5]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to calculate an initial electron density map. This can be achieved through methods like molecular replacement if a similar structure is known, or through experimental phasing techniques.
-
Build an atomic model of the L-DNA helix into the electron density map.
-
Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.[5]
-
References
Safety Operating Guide
Proper Disposal of 2'-Deoxy-L-guanosine: A Guide for Laboratory Professionals
Effective management and disposal of 2'-Deoxy-L-guanosine are critical for ensuring laboratory safety and environmental protection. As a nucleoside analog with potential biological activity, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with an understanding of its potential risks. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][2]
Summary of Hazard Classifications for 2'-Deoxyguanosine Analogs:
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
Disposal Protocol: A Step-by-Step Approach
No specific in-laboratory chemical inactivation or degradation protocol for this compound is broadly recommended. Therefore, the standard and required procedure is to dispose of it as hazardous chemical waste through an approved institutional or commercial service.
Experimental Protocol for Waste Management:
-
Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste, including contaminated vials, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Ensure the container is suitable for the solvent used (e.g., glass for solvents, plastic for aqueous solutions).[4]
-
Avoid mixing incompatible chemicals in the same waste container to prevent dangerous reactions.
-
-
Container Labeling and Storage:
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
-
Arranging for Professional Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a contracted hazardous waste disposal company.
-
Provide a detailed inventory of the waste to the disposal service.
-
Crucially, never pour this compound or solutions containing it down the drain. [4]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, clean up the spill using absorbent materials.
-
Collect all cleanup materials in a sealed bag or container, label it as hazardous waste containing this compound, and dispose of it along with other contaminated materials.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2'-Deoxy-L-guanosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2'-Deoxy-L-guanosine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles or safety glasses with side shields.[1] |
| Hand Protection | Wear compatible chemical-resistant gloves, such as nitrile rubber.[2][3] Inspect gloves for tears or punctures before and during use. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown or a chemical-resistant suit should be worn.[1] |
| Respiratory Protection | If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter.[1][4] Ensure proper ventilation, such as working in a fume hood. |
Operational Plan: Safe Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound is recommended. Verify that a safety shower and eyewash station are readily accessible.
-
Engineering Controls : All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer : When weighing the solid material, do so within the fume hood. Use a spatula for transfers and handle gently to avoid creating dust.
-
Solution Preparation : If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Clean the work surface with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container.[5] Sharps, such as needles, should be placed in a puncture-resistant sharps container labeled for chemical waste.[6] |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a designated solid chemical waste container. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, properly labeled container for liquid chemical waste. Do not pour down the drain.[1] |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[7]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
- 1. isotope.com [isotope.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 4. fishersci.com [fishersci.com]
- 5. louisville.edu [louisville.edu]
- 6. research.hawaii.edu [research.hawaii.edu]
- 7. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
